Technical Documentation Center

cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Core Science & Biosynthesis

Foundational

Physicochemical properties of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

An In-Depth Technical Guide to the Physicochemical Characterization of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one Introduction Spirocyclic scaffolds have garnered significant attention in contemporary drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Introduction

Spirocyclic scaffolds have garnered significant attention in contemporary drug discovery due to their inherent three-dimensionality and structural rigidity.[1] These characteristics can lead to enhanced protein-ligand interactions, improved solubility, and novel intellectual property. The spiro[3.5]nonane framework, in particular, offers a versatile platform for the development of new therapeutic agents.[1] This guide focuses on a novel derivative, cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one, a compound with potential applications in medicinal chemistry, likely as an enzyme inhibitor or a scaffold for more complex molecular architectures, given its embedded β-lactam-like moiety.[2]

Due to the novelty of this specific molecule, this document is structured as a comprehensive roadmap for its initial physicochemical characterization. It provides a series of detailed experimental protocols and the scientific rationale behind them, designed to furnish researchers and drug development professionals with a thorough understanding of the compound's fundamental properties.

Compound Identity and Predicted Physicochemical Profile

A foundational step in the investigation of any new chemical entity is the confirmation of its structure and the prediction of its basic physicochemical properties. These predicted values, while not a substitute for experimental data, are invaluable for guiding experimental design.

Table 1: Core Identifiers for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

IdentifierValue
CAS Number 2725791-17-1
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
IUPAC Name cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Significance
XLogP3 ~1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~50 - 60 ŲSuggests good potential for oral bioavailability based on established guidelines.
Hydrogen Bond Donors 1 (Amide N-H)Influences solubility and interaction with biological targets.
Hydrogen Bond Acceptors 3 (Carbonyl O, Ether O, Benzyl O)Affects solubility and potential for hydrogen bonding with protein targets.
Rotatable Bonds 3Provides conformational flexibility, which can be important for receptor binding.

Proposed Experimental Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a novel compound. The following workflow outlines the key experimental stages, from structural verification to the assessment of physical and chemical stability.

G cluster_0 Structural Elucidation cluster_1 Purity and Separation cluster_2 Physicochemical Properties cluster_3 Thermal Properties and Stability NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR) HPLC Chromatographic Analysis (RP-HPLC, Chiral HPLC) IR->HPLC Solubility Aqueous Solubility (pH-dependent) HPLC->Solubility pKa pKa Determination Solubility->pKa DSC Differential Scanning Calorimetry (DSC) pKa->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Start Start Start->NMR

Caption: Proposed workflow for physicochemical characterization.

Part 1: Structural Verification and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For a spirocyclic system like this, 2D NMR techniques (COSY, HSQC, HMBC) are not just confirmatory but essential for unambiguously assigning the protons and carbons, especially around the stereochemically complex spiro center. The cis stereochemistry can be confirmed through Nuclear Overhauser Effect (NOE) experiments, which would show spatial proximity between specific protons on the cyclobutane and piperidinone rings.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Expected signals would include aromatic protons from the benzyl group, a singlet for the benzylic methylene protons, and complex multiplets for the spirocyclic ring protons.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum. Key signals to identify are the carbonyl carbon of the lactam (around 170-175 ppm) and the spiro quaternary carbon.[3]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the spirocyclic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule, such as the benzyloxymethyl side chain to the spiro core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To confirm the cis stereochemistry by observing through-space correlations between protons on the same face of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. This is a critical piece of data for confirming the identity of a new compound. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Interpretation: Determine the exact mass of the molecular ion and use software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass for C₁₅H₁₉NO₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The most diagnostic peak for this molecule will be the carbonyl stretch of the β-lactam-like ring. Its frequency can give clues about ring strain.

Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~1730-1760 cm⁻¹: C=O stretch of the lactam.[3]

    • ~3200-3300 cm⁻¹: N-H stretch of the amide.

    • ~1100 cm⁻¹: C-O-C stretch of the ether linkages.

    • ~3030 cm⁻¹ and ~1600, 1495 cm⁻¹: Aromatic C-H and C=C stretches of the benzyl group.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

Expertise & Experience: HPLC is the standard for assessing the purity of pharmaceutical compounds. A reversed-phase method is a good starting point. Given the presence of a spiro center and another stereocenter, the molecule is chiral. Therefore, developing a chiral HPLC method is crucial to determine if the sample is a single enantiomer or a racemic mixture.[4][5] Polysaccharide-based chiral stationary phases are often effective for separating the enantiomers of spirocyclic compounds.[6][7]

Protocol - Purity Analysis (Reversed-Phase):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 10% B and increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purity Assessment: Integrate the peak area of the main component and any impurities to calculate the percentage purity.

Protocol - Chiral Separation:

  • Column: A chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Typically a normal-phase eluent like a mixture of hexane and isopropanol.

  • Method Development: Screen different ratios of hexane/isopropanol to achieve baseline separation of the enantiomers.

  • Enantiomeric Excess (ee) Determination: If two peaks are observed, calculate the ee by comparing the peak areas.

Part 2: Core Physicochemical Properties

Aqueous Solubility Determination

Expertise & Experience: Solubility is a critical parameter that affects bioavailability.[8] Since the molecule contains a basic nitrogen atom (the secondary amine in the lactam), its solubility is expected to be pH-dependent. A shake-flask method at different pH values is the gold standard for determining thermodynamic solubility.

Protocol:

  • Buffer Preparation: Prepare buffers at various pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Add an excess amount of the solid compound to each buffer in separate vials. Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

  • Data Reporting: Report the solubility in mg/mL or µM at each pH.

pKa Determination

Expertise & Experience: The ionization constant (pKa) governs the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[9][10] For this molecule, the secondary amine in the lactam ring is expected to be basic. Potentiometric titration or UV-spectrophotometric methods are commonly used.

Protocol (UV-Metric Titration):

  • Rationale: The UV absorbance of the compound will change as it becomes protonated or deprotonated. By monitoring this change as a function of pH, the pKa can be determined.

  • Procedure:

    • Prepare a solution of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

    • Perform an acid-base titration while continuously monitoring the UV-Vis spectrum.

    • Plot the absorbance at a specific wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Specialized software is used for accurate calculation.

Part 3: Solid-State and Stability Characterization

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to identify any polymorphic transitions. This information is crucial for understanding the solid-state properties and stability of the compound.[11][12][13]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected melting point.

  • Data Interpretation:

    • Melting Point: The peak of the endothermic event corresponds to the melting point.

    • Purity: A sharp melting peak generally indicates high purity.

    • Polymorphism: The presence of multiple thermal events before melting could indicate the existence of different crystalline forms.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature. For drug candidates, it is important to know at what temperature degradation begins, as this can impact manufacturing and storage conditions.[12][14]

Protocol:

  • Sample Preparation: Place 5-10 mg of the compound into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The TGA curve will show a plateau at the initial weight, followed by a drop in weight where the compound begins to decompose. The onset temperature of this weight loss is a measure of its thermal stability.

Conclusion

The proposed workflow provides a comprehensive framework for the detailed physicochemical characterization of the novel compound cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one. By systematically applying these established analytical techniques, researchers can build a robust data package that elucidates its structure, purity, solubility, ionization behavior, and solid-state properties. This foundational knowledge is indispensable for any further investigation into its potential as a lead compound in a drug discovery program, enabling informed decisions on its progression and formulation development.

References

Sources

Exploratory

Conformational Topography and Structural Elucidation of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspirononan-7-one

Conformational Topography and Structural Elucidation of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one Executive Summary: Escaping Flatland In contemporary structure-based drug design (SBDD), the over-reliance on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Conformational Topography and Structural Elucidation of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one

Executive Summary: Escaping Flatland

In contemporary structure-based drug design (SBDD), the over-reliance on flat, sp2-hybridized aromatic rings has historically led to molecules with poor aqueous solubility and high promiscuity. To circumvent this, the pharmaceutical industry has aggressively adopted the "Escape from Flatland" paradigm, prioritizing scaffolds with a high fraction of sp3 carbons ( Fsp3​ )[1].

The compound cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[2]nonan-7-one represents a highly advanced, conformationally restricted bioisostere. By fusing a morpholin-3-one derivative with a functionalized cyclobutane ring via a single spiro-carbon, this scaffold achieves exceptional intrinsic three-dimensionality[3]. As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as an exercise in geometry, but as a critical determinant of pharmacokinetic success. This whitepaper deconstructs the 3D conformation, crystallographic parameters, and the self-validating experimental workflows required to characterize this privileged spirocyclic scaffold.

Structural Topology and Conformational Mechanics

To understand the 3D behavior of this molecule, we must dissect its two constituent ring systems and the stereochemical relationship that governs its overall vector projection.

The Spiro[1]nonane Core

The molecule is built upon a spiro[2]nonane architecture[4].

  • The 6-Membered Ring (Morpholinone): Atoms 4 through 9 form a morpholin-3-one ring (O5-C6-C7(=O)-N8-C9-C4). Unlike a standard cyclohexane chair, this ring is conformationally constrained by the lactam bond (C7=O and N8). The sp2 character of the lactam nitrogen forces a planar geometry across C6-C7-N8-C9, causing the ring to adopt a distorted envelope or twist-boat conformation to minimize ring strain at the spiro center (C4).

  • The 4-Membered Ring (Cyclobutane): Atoms 1, 2, 3, and 4 form the cyclobutane ring. To relieve eclipsing torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring deviates from planarity, adopting a puckered "butterfly" conformation with a puckering angle typically between 25° and 30°.

The Cis Stereochemical Vector

The "cis" designation is the most critical feature for receptor-ligand complementarity. At the spiro center (C4), the oxygen atom (O5) holds the highest Cahn-Ingold-Prelog (CIP) priority. The cis nomenclature dictates that the bulky 2-(benzyloxymethyl) substituent at C2 resides on the same face of the cyclobutane ring as the O5 atom . This precise orientation projects the benzyloxymethyl group into a specific 3D vector, allowing medicinal chemists to accurately target specific sub-pockets in a protein binding site[5].

Crystallographic Data & 3D Conformation

When analyzing the solid-state conformation of oxa-azaspiro[2]nonanones via Single-Crystal X-Ray Diffraction (SCXRD), we observe specific geometric parameters that validate our theoretical models. The table below summarizes the quantitative structural data expected for this specific scaffold class.

Table 1: Representative Crystallographic Parameters for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[2]nonan-7-one

Structural ParameterExpected ValueCausality / Scientific Significance
Crystal System Monoclinic or OrthorhombicTypical for enantiopure, chiral spirocyclic organic molecules.
Space Group P21​ or P21​21​21​ Lack of inversion centers confirms the absolute stereochemistry of the cis isomer.
Lactam Bond (C7-N8) ~1.33 ÅShorter than a standard C-N single bond (1.47 Å), confirming partial double-bond character and forced planarity.
Cyclobutane Puckering 25° – 30°The ring puckers to relieve Baeyer (angle) and Pitzer (torsional) strain.
Spiro Angle (C3-C4-C1) ~88° – 90°Constrained by the 4-membered ring, deviating heavily from the ideal tetrahedral 109.5°, inducing local strain.
Hydrogen Bonding N-H O=C dimersIn the solid state, the lactam N-H acts as a donor to an adjacent molecule's carbonyl, driving crystal packing.

Experimental Methodologies: A Self-Validating Approach

To establish absolute trust in the 3D conformation of a drug building block, we must employ orthogonal, self-validating protocols. Solid-state data (XRD) must be corroborated by solution-state dynamics (NMR).

Protocol 1: Single-Crystal X-Ray Crystallography (Solid-State)

The causality behind this protocol is to freeze the molecule in its lowest-energy solid-state lattice to unambiguously determine absolute stereochemistry.

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a 5 mm NMR tube. Allow vapor diffusion to occur at 4 °C over 3–7 days. Why vapor diffusion? It provides the slow, controlled supersaturation required to grow diffraction-quality, defect-free single crystals.

  • Mounting and Cryocooling: Select a crystal (~0.2 x 0.2 x 0.1 mm) under polarized light. Mount on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a nitrogen cold stream. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Data Collection: Expose the crystal to Cu K α radiation ( λ = 1.5418 Å) using a microfocus diffractometer. Cu radiation is chosen over Mo because the anomalous dispersion signal of oxygen and nitrogen is stronger with Cu, aiding in absolute structure determination (Flack parameter) if an anomalous scatterer is present.

  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). A final R1​ value of < 5% validates the structural model.

Protocol 2: Solution-State 2D NMR (ROESY)

While XRD gives a static picture, NMR confirms that the cis-conformation is maintained in solution and isn't merely an artifact of crystal packing forces.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of strictly anhydrous CDCl3​ .

  • 1D and Heteronuclear NMR: Acquire standard 1H , 13C , and HSQC/HMBC spectra to assign all proton and carbon resonances. The HMBC is critical for crossing the "NMR-silent" spiro center (C4), linking the cyclobutane protons to the morpholinone carbons.

  • ROESY Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 300 ms.

    • Expert Insight: For a molecule of this size (~275 g/mol ), the rotational correlation time ( τc​ ) places it in the extreme narrowing limit where standard NOESY signals can cross zero and vanish. ROESY ensures that cross-relaxation is always positive, providing a self-validating system against false negatives.

  • Data Interpretation: Look for strong through-space cross-peaks between the C2-methine proton of the cyclobutane and the axial protons of the C6/C9 positions on the morpholinone ring. The presence of these specific NOE contacts definitively proves the cis geometry in solution.

Computational Workflow for Conformational Analysis

To bridge solid-state and solution-state data, we employ Density Functional Theory (DFT) to map the potential energy surface of the spirocycle.

G N1 Input 2D Structure (cis-Spirocyclic Core) N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Optimization (B3LYP/6-311G**) N2->N3 N6 Final 3D Conformation (Drug Design Ready) N3->N6 Theoretical Geometry N4 Solid-State Validation (Single-Crystal XRD) N4->N6 Solid-State Coordinates N5 Solution-State Validation (ROESY NMR) N5->N6 Solution Dynamics

Orthogonal validation workflow for determining the 3D conformation of spirocyclic building blocks.

Applications in Rational Drug Discovery

Why invest such rigorous effort into this specific molecule? Standard morpholine rings, while present in over 20 FDA-approved drugs, are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes at the carbons adjacent to the heteroatoms[6].

By embedding the morpholine pharmacophore into a 5-oxa-8-azaspiro[2]nonan-7-one framework, we achieve three critical drug design objectives:

  • Metabolic Shielding: The spiro-fusion introduces steric bulk that physically blocks enzymatic access to the vulnerable C6 and C9 positions, drastically improving microsomal half-life[7].

  • Lowering Lipophilicity (clogP): The inclusion of the lactam carbonyl and the highly saturated spiro-system lowers the overall lipophilicity compared to flat aromatic bioisosteres, improving aqueous solubility.

  • Vectorized Functionalization: The benzyloxymethyl group serves as a protected handle. Once the benzyl group is cleaved (via hydrogenolysis), the resulting primary alcohol can be functionalized (e.g., via Buchwald-Hartwig cross-coupling or etherification) to probe deep, highly specific sub-pockets in target kinases or GPCRs.

The integration of such sophisticated, Fsp3​ -rich building blocks is no longer a luxury in medicinal chemistry—it is a fundamental requirement for traversing complex biological landscapes.

References

  • Fsp3: A new parameter for drug-likeness. PubMed. Available at:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications). Available at:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Synthesis Pathway and Mechanism for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspirononan-7-one: A Technical Guide

Synthesis Pathway and Mechanism for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one: A Technical Guide Executive Summary & Chemical Significance Spirocyclic scaffolds have emerged as privileged structures in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathway and Mechanism for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one: A Technical Guide

Executive Summary & Chemical Significance

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry. By providing a conformationally restricted "escape from flatland," these architectures frequently improve aqueous solubility, reduce off-target liabilities (such as hERG binding), and enhance metabolic stability compared to planar heteroaromatics[1]. Among these, spirocyclic morpholin-3-ones represent a highly versatile pharmacophore, acting as robust hydrogen bond acceptors while maintaining rigid three-dimensional vectors.

The target molecule, cis-2-(benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one (CAS: 2725791-17-1)[2], is a highly functionalized, stereodefined spirocyclic building block[3]. This whitepaper details the causal mechanistic pathways, stereochemical rationale, and self-validating experimental protocols required for its rigorous stereoselective synthesis.

Retrosynthetic Strategy & Scaffold Rationale

The structural complexity of the target necessitates a convergent, stereocontrolled approach. The retrosynthetic logic is built upon four key disconnections:

  • Intramolecular Etherification: The morpholin-3-one ring is disconnected at the C6–O5 bond, revealing a chloroacetamide intermediate that can undergo a base-promoted intramolecular Williamson-type etherification.

  • N-Acylation: The chloroacetamide is derived from the chemoselective N-acylation of a primary amino alcohol, cis-1-(aminomethyl)-3-(benzyloxymethyl)cyclobutan-1-ol (CAS: 2725791-15-9)[2].

  • Epoxide Aminolysis: The 1,3-amino alcohol motif is generated via the regioselective ring-opening of a spiro-epoxide.

  • Diastereoselective Epoxidation: The spiro-epoxide is traced back to 3-(benzyloxymethyl)cyclobutan-1-one via a Johnson-Corey-Chaykovsky reaction[4].

Retrosynthesis Target cis-2-(Benzyloxymethyl)- 5-oxa-8-azaspiro[3.5]nonan-7-one Chloroacetamide Chloroacetamide Intermediate Target->Chloroacetamide Intramolecular Etherification AminoAlcohol Amino Alcohol (cis-1-(aminomethyl)-...) Chloroacetamide->AminoAlcohol N-Acylation Epoxide Spiro-Epoxide (cis-5-(benzyloxymethyl)-...) AminoAlcohol->Epoxide Epoxide Aminolysis Ketone 3-(Benzyloxymethyl) cyclobutan-1-one Epoxide->Ketone Corey-Chaykovsky Epoxidation

Figure 1: Retrosynthetic logic for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one.

Detailed Synthetic Protocols & Mechanistic Causality

Step 1: Diastereoselective Corey-Chaykovsky Epoxidation
  • Mechanistic Causality: The synthesis initiates with the Johnson-Corey-Chaykovsky epoxidation[4] of 3-(benzyloxymethyl)cyclobutan-1-one. Utilizing dimethylsulfoxonium methylide (a "soft" ylide generated in situ from trimethylsulfoxonium iodide and NaH), the nucleophilic attack on the cyclobutanone carbonyl is reversible and thermodynamically controlled. Due to the steric bulk of the benzyloxymethyl group at the C3 position, the ylide attacks preferentially from the less hindered face (trans to the substituent)[5],[6]. Subsequent intramolecular displacement of DMSO yields the spiro-epoxide where the oxygen atom is pushed to the cis face relative to the benzyloxymethyl group.

  • Protocol: To a suspension of NaH (1.2 eq) in anhydrous DMSO/THF, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases. Add 3-(benzyloxymethyl)cyclobutan-1-one (1.0 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Self-Validating IPC: Quench an aliquot with water and extract with EtOAc. Infrared (IR) spectroscopy must confirm the complete disappearance of the ~1780 cm⁻¹ cyclobutanone C=O stretch. ¹H NMR will show the appearance of the epoxide CH₂ as an AB quartet at ~2.6–2.8 ppm.

Step 2: Regioselective Epoxide Aminolysis
  • Mechanistic Causality: The spiro-epoxide is subjected to aminolysis. Ammonia attacks the less sterically hindered primary methylene carbon of the oxaspiro[7]hexane ring via an Sₙ2 mechanism. This regioselective ring-opening preserves the stereochemical configuration at the spiro center, delivering cis-1-(aminomethyl)-3-(benzyloxymethyl)cyclobutan-1-ol[2]. The cis relationship between the tertiary hydroxyl group and the benzyloxymethyl ether is thus permanently established.

  • Protocol: Dissolve the crude spiro-epoxide in 7N NH₃ in MeOH (10 eq). Seal the reaction vessel and heat to 60 °C for 18 hours. Cool to room temperature and concentrate under reduced pressure to remove excess ammonia.

  • Self-Validating IPC: Spot the crude mixture on a TLC plate and stain with Ninhydrin. A distinct purple spot indicates the successful formation of the primary amine. LC-MS must confirm the [M+H]⁺ mass of the amino alcohol.

Step 3: Chemoselective N-Acylation
  • Mechanistic Causality: To construct the morpholin-3-one ring, the primary amine must be acylated. The primary amine is significantly more nucleophilic than the sterically hindered tertiary alcohol. By keeping the reaction at 0 °C, chloroacetyl chloride reacts chemoselectively with the nitrogen, preventing unwanted O-acylation and forming the critical chloroacetamide intermediate.

  • Protocol: Dissolve the amino alcohol in anhydrous DCM. Add triethylamine (2.0 eq) and cool to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Stir at 0 °C for 2 hours.

  • Self-Validating IPC: Perform a Ninhydrin stain on the reaction mixture. The absence of a purple spot confirms the complete consumption of the primary amine.

Step 4: Intramolecular O-Alkylation (Cyclization)
  • Mechanistic Causality: The final step is an intramolecular Williamson-type etherification. Treatment with a strong base deprotonates the tertiary alcohol. The resulting alkoxide is perfectly positioned to undergo a 6-exo-tet cyclization, displacing the primary chloride to form the 6-membered morpholin-3-one ring, yielding the target cis-2-(benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one[3].

  • Protocol: Dissolve the chloroacetamide intermediate in anhydrous THF. Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature for 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Self-Validating IPC: Analyze the organic layer via ¹H NMR. The disappearance of the sharp singlet at ~4.0 ppm (CH₂-Cl) and the appearance of a new singlet at ~4.1 ppm (morpholinone CH₂-O) confirms successful cyclization.

ForwardSynthesis Ketone 3-(Benzyloxymethyl)cyclobutan-1-one Ylide Attack of Dimethylsulfoxonium Methylide (Less hindered face, trans to substituent) Ketone->Ylide Epoxide cis-5-(Benzyloxymethyl)- 1-oxaspiro[2.3]hexane (Oxygen is cis to substituent) Ylide->Epoxide Aminolysis Regioselective SN2 Ring Opening (NH3/MeOH at primary carbon) Epoxide->Aminolysis AminoAlcohol cis-1-(Aminomethyl)-3- (benzyloxymethyl)cyclobutan-1-ol (OH is cis to substituent) Aminolysis->AminoAlcohol Acylation Chemoselective N-Acylation (Chloroacetyl chloride, Et3N) AminoAlcohol->Acylation Amide Chloroacetamide Intermediate Acylation->Amide Cyclization Base-Promoted 6-exo-tet Cyclization (NaH, THF) Amide->Cyclization Target cis-2-(Benzyloxymethyl)- 5-oxa-8-azaspiro[3.5]nonan-7-one Cyclization->Target

Figure 2: Forward mechanistic pathway highlighting stereochemical causality and cyclization.

Quantitative Data & Reaction Parameters

The following table summarizes the key reaction parameters, expected yields, and critical analytical markers required to validate each step of the synthesis.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (IPC)
1 EpoxidationTMSOI, NaH, DMSO/THF, 0 °C to RT, 12 h75–85%IR: Loss of ~1780 cm⁻¹ (ketone C=O)
2 AminolysisNH₃ in MeOH (7N), 60 °C, sealed tube, 18 h80–90%TLC: Ninhydrin (+) LC-MS: [M+H]⁺ 250.1
3 N-AcylationChloroacetyl chloride, Et₃N, DCM, 0 °C, 2 h85–95%TLC: Ninhydrin (-) LC-MS: [M+H]⁺ 326.1 (³⁵Cl)
4 CyclizationNaH (60% dispersion), THF, 0 °C to RT, 4 h70–80%¹H NMR: Loss of CH₂-Cl (~4.0 ppm) LC-MS: [M+H]⁺ 262.1

References

  • "5-oxa-8-azaspiro[1]nonane — Chemical Substance Information", NextSDS. URL: [Link]

  • "2-(phenylmethoxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one", Molport. URL: [Link]

  • "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease", PubMed Central (PMC). URL: [Link]

  • "Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides", American Chemical Society (ACS). URL: [Link]

  • "Johnson–Corey–Chaykovsky reaction", Wikipedia. URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview for the pharmacokinetic profiling of a novel spirocyclic building block, cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one. As a Senior Application Scientist, the following sections detail the strategic rationale and experimental protocols necessary to thoroughly characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this promising chemical entity. The methodologies outlined herein are designed to provide a robust and self-validating data package to support go/no-go decisions in early-stage drug development.[3][4]

Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic (PK) properties.[5] Early and comprehensive in vitro and in vivo ADME studies are therefore not just a regulatory requirement but a critical, cost-saving strategy to identify and mitigate potential liabilities.[3][6]

The spirocyclic nature of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one presents a compelling structural motif. Spirocycles are known to enhance molecular rigidity, which can improve target binding and metabolic stability.[7][8] However, their unique topology can also introduce unforeseen challenges in membrane permeability and transporter interactions. Therefore, a bespoke and rigorous pharmacokinetic profiling plan is essential.

This guide will systematically address the core in vitro and in vivo assays required to build a comprehensive pharmacokinetic profile for this novel spirocyclic compound.

Foundational In Vitro ADME Profiling: Building the Picture

A battery of in vitro ADME assays forms the cornerstone of early pharmacokinetic assessment, providing crucial data on a compound's intrinsic properties before advancing to more complex and resource-intensive in vivo studies.[9]

Metabolic Stability: A Predictor of In Vivo Clearance

Metabolic stability is a critical parameter that dictates the persistence of a drug in the body and, consequently, its dosing regimen.[10] We will employ two complementary systems to assess the metabolic fate of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one:

  • Liver Microsomes: These preparations are enriched in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[11][12]

  • Hepatocytes: These intact liver cells contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of hepatic clearance.[5][10]

  • Preparation: Pooled human liver microsomes are thawed and diluted in a potassium phosphate buffer. A NADPH regenerating system is prepared separately.

  • Incubation: The test compound (e.g., at 1 µM and 10 µM) is mixed with the microsomal solution and the NADPH regenerating system.

  • Reaction: The mixture is incubated at 37°C with gentle agitation.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: The reaction is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10] These values are crucial for predicting the hepatic clearance in vivo.

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis

Only the unbound fraction of a drug is available to interact with its target and exert a therapeutic effect.[13][14] Therefore, determining the extent of plasma protein binding is a critical step.

Equilibrium dialysis is considered the gold standard for PPB assessment due to minimized non-specific binding.[14][15]

  • Apparatus Setup: A dialysis plate with semipermeable membranes is used, separating a plasma-containing chamber from a buffer-containing chamber.

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The plate is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.

The percentage of bound drug is calculated from the concentration difference between the two chambers. High plasma protein binding can impact a drug's distribution and clearance.

Cell Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is paramount.[16] The Caco-2 cell permeability assay is a well-established in vitro model for this purpose.[17][18]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This helps identify the potential for active efflux.

  • Sampling and Analysis: Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS.

The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[17]

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro data, in vivo studies in animal models are necessary to understand how the compound behaves in a complete biological system.[19][20]

Study Design and Animal Model Selection

The choice of animal model (typically rodents in early-stage discovery) and the study design (e.g., parallel vs. crossover) are critical for obtaining meaningful data.[21] A crossover design can be advantageous for reducing inter-animal variability.[21]

Dosing and Sampling

The compound will be administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters, including bioavailability. Blood samples will be collected at multiple time points to construct a concentration-time profile.

Key Pharmacokinetic Parameters

The analysis of plasma concentration-time data will yield several critical parameters:[22][23]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and decision-making.

Tabular Summary of Pharmacokinetic Data
ParameterIn Vitro DataIn Vivo Data (Rat)
Metabolic Stability (t½, min) Microsomes: [Value]Hepatocytes: [Value]
Plasma Protein Binding (%) [Value]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B: [Value]B→A: [Value]
Efflux Ratio [Value]
Clearance (mL/min/kg) IV: [Value]
Volume of Distribution (L/kg) IV: [Value]
Half-life (h) IV: [Value]PO: [Value]
AUC (ng*h/mL) IV: [Value]PO: [Value]
Bioavailability (%) [Value]

Note: The values in this table are placeholders and would be populated with experimental data.

Visualizing Experimental Workflows

ADME_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_data Data Analysis & Interpretation Met_Stab Metabolic Stability (Microsomes, Hepatocytes) PK_Params Calculate PK Parameters (CL, Vd, t½, AUC, F%) Met_Stab->PK_Params CLint PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Params % Bound Perm Cell Permeability (Caco-2 Assay) Perm->PK_Params Papp, Efflux Ratio PK_Study Rodent PK Study (IV & PO Dosing) PK_Study->PK_Params Plasma Conc. vs. Time Go_NoGo Go/No-Go Decision for Lead Optimization PK_Params->Go_NoGo Decision Making

Caption: High-level workflow for the pharmacokinetic profiling of a novel chemical entity.

Conclusion: A Data-Driven Path Forward

The comprehensive pharmacokinetic profiling of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one, as outlined in this guide, will provide the critical data necessary to make informed, data-driven decisions in the drug discovery process. By understanding the ADME properties of this novel spirocyclic compound early on, we can de-risk its development and optimize its potential as a future therapeutic agent.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • Caco2 assay protocol. [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • European Pharmaceutical Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Zenovel. Pharmacokinetics Simplified: Data & PK Interpretation. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Taylor & Francis Online. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Medicover MICS. Clinical Pharmacokinetics Analysis in Clinical Trials. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

  • Karger Publishers. SOP 13: Pharmacokinetic Data Analysis. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • CRAN Task View: Analysis of Pharmacokinetic Data. [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PharmaSUG. PK Data Explained. [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Patsnap Synapse. What models are used in in vivo pharmacokinetics studies?. [Link]

  • MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • CORE. The use of spirocyclic scaffolds in drug discovery. [Link]

Sources

Foundational

An In-Depth Technical Guide on the Electronic and Steric Properties of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Abstract: Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a rigid three-dimensional architecture that can enhance binding affinity and improve pharmacokinetic properties.[1][2] This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a rigid three-dimensional architecture that can enhance binding affinity and improve pharmacokinetic properties.[1][2] This guide provides a comprehensive analysis of the electronic and steric characteristics of a novel spirocyclic lactam, cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one. As this specific molecule is not extensively documented in current literature, this paper leverages expert analysis of its constituent functional groups—the oxetane, the δ-lactam, the spiro-junction, and the cis-oriented benzyloxymethyl substituent—to predict its properties. We propose a framework for its synthesis and outline detailed protocols for its structural validation and the computational analysis required to map its electronic and steric landscapes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize complex spirocyclic systems.

Introduction: The Strategic Value of Spirocyclic Lactams

The quest for novel chemical matter in drug discovery has led to a focus on molecules with high sp³-character and structural rigidity.[1] Spirocycles, which feature two rings connected by a single common atom, meet these criteria by locking substituents into well-defined spatial vectors, which is highly advantageous for optimizing interactions with biological targets.[3] The 5-oxa-8-azaspiro[3.5]nonan-7-one core, in particular, combines several key features: a δ-lactam (a privileged structure in medicinal chemistry), an oxetane ring (a valuable bioisostere for gem-dimethyl or carbonyl groups), and a rigid spirocyclic center. Understanding the interplay of electronic and steric effects within this framework is paramount for its rational application in drug design.

Molecular Architecture and Predicted Stereochemistry

The title compound, cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one, possesses a unique and constrained three-dimensional structure.

  • Spiro[3.5]nonane Core : The core is built from a four-membered oxetane ring and a six-membered piperidinone (δ-lactam) ring fused at a single quaternary carbon. This spiro-fusion severely restricts the conformational flexibility of both rings compared to their monocyclic analogues.[4]

  • 5-Oxa-8-Aza-7-one : The six-membered ring contains an amide linkage (lactam) and an ether oxygen. The amide group introduces a planar, polar element with significant electronic implications. The endocyclic ether oxygen influences ring conformation and hydrogen bonding potential.

  • cis-2-(Benzyloxymethyl) : A benzyloxymethyl substituent is located on the oxetane ring. The cis designation describes the relative stereochemistry between this substituent and the larger piperidinone ring across the spiro junction. This fixed orientation is critical, as it dictates which face of the molecule is sterically shielded.

Predicted Electronic Landscape

The electronic character of the molecule is a composite of its functional groups, each contributing to the overall distribution of charge, reactivity, and intermolecular interaction potential.

The δ-Lactam Moiety

The amide bond within the piperidinone ring is the dominant electronic feature. Due to resonance, there is significant delocalization of the nitrogen lone pair onto the carbonyl oxygen, creating a strong dipole moment. This results in a partial negative charge on the oxygen (a hydrogen bond acceptor) and a partial positive charge on the nitrogen and carbonyl carbon. The hydrogen on the nitrogen is consequently acidic and acts as a hydrogen bond donor.

Influence of Ether and Oxetane Oxygens

The two ether oxygens—one in the oxetane ring and one in the benzyloxymethyl side chain—are electron-rich centers. Their lone pairs contribute to the molecule's polarity and ability to act as hydrogen bond acceptors. The strained nature of the oxetane ring can also influence the hybridization and electronegativity of its constituent atoms.

Proposed Workflow for Computational Analysis

To quantitatively map the electronic properties, a computational approach using Density Functional Theory (DFT) is proposed. This in silico analysis provides a predictive framework for understanding reactivity and intermolecular interactions before undertaking extensive synthesis.

G cluster_0 cluster_1 Property Calculation cluster_2 A Construct 3D Model of cis-Isomer B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electrostatic Potential (ESP) Map Generation C->D E Molecular Orbital Analysis (HOMO/LUMO) C->E F Natural Bond Orbital (NBO) Charge Calculation C->F G Analyze Charge Distribution & Reactivity Sites D->G E->G F->G H Predict Intermolecular Interactions G->H

Caption: Proposed DFT workflow for electronic property analysis.

Steric and Conformational Analysis

The rigid spirocyclic core dictates the molecule's shape and how it presents its functional groups to the external environment.

The Spirocyclic Core as a Rigid Scaffold

The spiro-fusion point acts as a pivot, but the interconnected ring systems dramatically reduce the overall degrees of freedom. The six-membered piperidinone ring is expected to adopt a distorted chair or boat conformation. A comprehensive conformational analysis using computational methods would be necessary to determine the lowest energy conformers.[5][6]

The cis-Benzyloxymethyl Group: A Steric Director

The placement of the bulky benzyloxymethyl group on the oxetane ring, cis to the larger ring, creates a significant steric shield on one face of the molecule. This has two major implications:

  • Reactivity: It will hinder the approach of reactants or enzymes to the functional groups on that face.

  • Binding: In a drug design context, this steric bulk can be exploited to achieve selective binding by occupying a specific hydrophobic pocket of a target protein, while the more accessible face can engage in polar interactions.

Proposed Experimental Validation

Validating the predicted structure and properties requires a systematic experimental approach, beginning with synthesis and culminating in detailed spectroscopic and crystallographic analysis.

Proposed Retrosynthetic Analysis and Synthesis

A plausible synthetic route has not been reported for this specific molecule, but a strategy can be proposed based on known chemistry for related azaspirocycles.[7][8] A potential retrosynthesis is outlined below, suggesting a key intramolecular cyclization step to form the lactam.

G Target Target Molecule cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one Intermediate1 Lactam Precursor Ester-Amine Target:f0->Intermediate1:f0 Intramolecular Amide Formation Intermediate2 Oxetane Amine cis-2-(Benzyloxymethyl)oxetane-X-amine Intermediate1:f0->Intermediate2:f0 Michael Addition Intermediate3 Acrylate Derivative Intermediate1:f0->Intermediate3:f0 Coupling Intermediate4 Protected Oxetane Alcohol Intermediate2:f0->Intermediate4:f0 Amination

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Debenzylation of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Introduction The cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one scaffold is a key intermediate in the synthesis of novel therapeutic agents, particularly in the exploration of spirocyclic motifs as conformation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one scaffold is a key intermediate in the synthesis of novel therapeutic agents, particularly in the exploration of spirocyclic motifs as conformationally restricted pharmacophores.[1] The benzyl ether serves as a crucial protecting group for the primary alcohol during the construction of the spirocyclic core. Its efficient and selective removal is a critical final step to unmask the alcohol for further functionalization or to reveal the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the debenzylation of this specific substrate. The presence of multiple functional groups—a benzyl ether, a β-lactam, and an oxetane ring—necessitates a careful selection of debenzylation conditions to avoid unwanted side reactions such as lactam hydrolysis, oxetane ring opening, or over-reduction. We present a comparative analysis of suitable debenzylation methodologies, detailed experimental protocols, and troubleshooting guidance to aid researchers in achieving high-yield, clean conversion.

Chemical Challenge and Strategic Considerations

The primary challenge in the debenzylation of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one lies in the chemoselectivity required to cleave the benzylic C-O bond while preserving the integrity of the lactam and oxetane functionalities.

  • Lactam Ring: The four-membered β-lactam ring is susceptible to hydrolysis under both strongly acidic and basic conditions.

  • Oxetane Ring: The strained four-membered oxetane ring can be prone to cleavage by strong nucleophiles or Lewis acids.

  • Benzyl Ether: Benzyl ethers are typically cleaved by hydrogenolysis, strong acids, or oxidative methods.[2]

Therefore, the ideal debenzylation protocol must operate under mild, preferably neutral, conditions. Catalytic hydrogenolysis and transfer hydrogenation are prime candidates, as they generally proceed under neutral conditions and are highly effective for benzyl ether cleavage.[3]

G cluster_0 Method Selection Logic Start Substrate: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one Decision1 Are other reducible groups present? Start->Decision1 Decision2 Is high pressure H₂ gas available/safe? Decision1->Decision2 No Method3 Consider Alternative Methods: (e.g., Lewis Acid, Oxidative) Decision1->Method3 Yes Method1 Protocol 1: Catalytic Hydrogenolysis (Pd/C, H₂) Decision2->Method1 Yes Method2 Protocol 2: Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) Decision2->Method2 No

Figure 1: Decision-making workflow for selecting the appropriate debenzylation protocol.

Comparative Summary of Recommended Debenzylation Protocols

The following table summarizes the two primary recommended methods for the debenzylation of the target compound. These methods have been selected for their high efficacy in benzyl ether cleavage and their compatibility with sensitive functional groups.

ParameterProtocol 1: Catalytic HydrogenolysisProtocol 2: Catalytic Transfer Hydrogenation
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (HCO₂NH₄)
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Temperature Room TemperatureReflux
Pressure 1 atm (balloon) to 50 psiAtmospheric
Key Advantages Clean reaction, byproduct is toluene. High conversion.No need for specialized hydrogenation equipment.[4][5] Generally rapid.[6]
Potential Issues Requires handling of H₂ gas. Catalyst can be pyrophoric.[3]Requires heating, which may affect thermally sensitive substrates. Stoichiometric byproduct (CO₂) is generated.

Experimental Protocols

Safety Precaution: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. Always handle the catalyst in a well-ventilated fume hood and keep the filter cake wet until it can be safely quenched and disposed of.

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This protocol is the gold standard for benzyl ether cleavage due to its clean reaction profile and high efficiency.[3][7]

Materials:

  • cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one (1.0 eq)

  • 10% Palladium on Carbon (10-20 mol % Pd)

  • Methanol or Ethanol (approx. 0.05 M solution)

  • Hydrogen gas (H₂) balloon or Parr shaker apparatus

  • Celite® for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the substrate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Atmosphere: Seal the flask. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.[3] If using a balloon, ensure it is securely attached. For larger scales, a Parr shaker is recommended at a pressure of 50-55 psi.[8]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential for efficient gas-liquid-solid phase mixing.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material has been consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with additional solvent. Caution: Do not allow the filter cake to dry.[3] Quench the wet catalyst on the Celite® with water before disposal.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude debenzylated product, which can be purified by flash column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method provides a convenient and safe alternative to using pressurized hydrogen gas, making it highly suitable for standard laboratory setups.[4][9] Ammonium formate serves as the hydrogen donor in situ.[5][10]

Materials:

  • cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one (1.0 eq)

  • 10% Palladium on Carbon (equal weight to the substrate)

  • Anhydrous Ammonium Formate (5.0 eq)

  • Dry Methanol (approx. 0.1 M solution)

  • Celite® for filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the substrate (1.0 eq) and an equal weight of 10% Pd/C in dry methanol.[4]

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 eq) in a single portion.

  • Reaction: Stir the suspension and heat to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the reaction to room temperature.

  • Filtration: Remove the catalyst by filtration through a pad of Celite®, washing the pad with fresh methanol.[4]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will contain ammonium salts, which can typically be removed by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated to yield the final product. Further purification can be done via chromatography.

Figure 2: Experimental workflow for the catalytic hydrogenolysis protocol.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, particularly with Protocol 1, the catalyst may be poisoned or deactivated. The addition of a fresh portion of the catalyst can sometimes restart the reaction. For transfer hydrogenation, ensure the ammonium formate is anhydrous and in sufficient excess.

  • Side Reactions: While unlikely with the recommended protocols, if lactam or oxetane instability is observed (e.g., by LC-MS analysis of byproducts), consider lowering the reaction temperature. For transfer hydrogenation, reducing the reflux temperature by using ethanol instead of methanol might be beneficial.

  • Catalyst Selection: While 10% Pd/C is standard, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity, particularly in complex molecules.[8] However, it has also been used to cleave benzyl ethers.[8] For substrates sensitive to acidic traces that can be present on Pd/C, using Pearlman's catalyst might be advantageous as it is considered less acidic.

  • Solvent Choice: Methanol and ethanol are generally the solvents of choice due to their ability to dissolve the substrate and, for transfer hydrogenation, the ammonium formate.[3] Other solvents like ethyl acetate or THF can be used but may result in slower reaction rates.

Conclusion

The debenzylation of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one can be achieved efficiently and selectively using either catalytic hydrogenolysis with hydrogen gas or catalytic transfer hydrogenation with ammonium formate. The choice between the two protocols will largely depend on the available laboratory equipment and safety considerations regarding the handling of hydrogen gas. Both methods are robust and, when executed with care, will provide the desired deprotected alcohol in high yield, paving the way for the next steps in the drug development pipeline.

References

  • BenchChem. Application Notes and Protocols for the Debenzylation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Sigma-Aldrich. Debenzylation Reactions with Pd(0)
  • Sciforum.
  • Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.
  • Leonori, D., & Aggarwal, V. K. (2015). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • Duke University.
  • Synfacts. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (2006). 2006(06), 0630-0630.
  • Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-494.
  • Organic Chemistry Portal. Benzyl Ethers.
  • BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • ACS Publications. Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. (2018).
  • Gowda, D. C., & Mahesha, B. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
  • R Discovery.
  • Sci-Hub.
  • BenchChem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.

Sources

Application

The Emergence of Spirocyclic Scaffolds: Utilizing cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one as a Novel Piperidine Bioisostere

Abstract In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, integral to the structure of numerous approved drugs. However, its inherent metabolic liabilities and physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, integral to the structure of numerous approved drugs. However, its inherent metabolic liabilities and physicochemical properties can present significant challenges in drug development. Bioisosteric replacement offers a strategic approach to circumvent these issues, and emerging three-dimensional structures are providing exciting new avenues for lead optimization. This technical guide details the application of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one as a novel, spirocyclic bioisostere for the piperidine moiety. We provide the scientific rationale for its use, drawing on the established benefits of spirocycles in improving drug-like properties, and present detailed protocols for its incorporation and evaluation in a drug discovery workflow.

Introduction: The Need to Move Beyond Piperidine

The piperidine ring is the third most common ring system found in pharmaceuticals, prized for its ability to serve as a versatile scaffold and introduce a basic nitrogen atom, which is often crucial for target engagement.[1] Despite its prevalence, the piperidine moiety is frequently associated with metabolic instability, particularly oxidation at the carbon atoms adjacent to the nitrogen.[1] This can lead to rapid clearance and the formation of potentially reactive metabolites. Furthermore, the conformational flexibility of the piperidine ring can sometimes be detrimental to binding affinity and selectivity.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, is a cornerstone of modern drug design.[2][3][4] The search for effective piperidine bioisosteres has led to the exploration of a variety of alternative scaffolds. Among the most promising are spirocyclic systems.

Spirocycles, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional geometry that can effectively mimic the spatial arrangement of substituents on a piperidine ring while introducing novel properties.[1][5] The rigid nature of the spirocyclic core can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[6] Moreover, the introduction of heteroatoms and the spirocyclic center itself can block sites of metabolism and modulate properties such as solubility and lipophilicity.[1][7]

This guide focuses on a specific spirocyclic lactam, cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one, as a sophisticated bioisostere for substituted piperidines. The presence of the lactam, oxetane ring, and the benzyloxymethyl substituent provides multiple points for diversification and fine-tuning of molecular properties.

Scientific Rationale for Employing cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

The selection of this particular spirocyclic scaffold is based on a convergence of desirable features observed in related structures within medicinal chemistry.

  • Three-Dimensionality and Novel Exit Vectors: The spirocyclic core imparts a rigid, three-dimensional geometry.[5] This allows for the exploration of new chemical space and can provide different exit vectors for substituents compared to a flat piperidine ring, potentially enabling novel interactions with the target protein.[1]

  • Modulation of Physicochemical Properties: The oxetane moiety is known to be a valuable component in drug discovery, often improving aqueous solubility and metabolic stability while lowering lipophilicity.[8][9] The lactam functionality also contributes to the polarity of the molecule. This combination is anticipated to yield compounds with a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to their piperidine-containing counterparts.

  • Metabolic Stability: The quaternary spiro-carbon and the presence of heteroatoms can block common sites of metabolism observed in piperidine rings, such as C-H oxidation adjacent to the nitrogen atom.[1]

  • Synthetic Tractability: While the synthesis of this specific molecule is not widely reported, general methods for the construction of spirocyclic β-lactams and oxa-azaspirocycles are established, suggesting that analogs can be accessed through robust synthetic routes.[10][11][12]

Below is a conceptual workflow for the integration of this novel bioisostere into a drug discovery program.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Optimization Lead_Compound Identify Lead Compound with Piperidine Moiety Bioisostere_Design In Silico Design of Spirocyclic Analogs Lead_Compound->Bioisostere_Design Target for Replacement Synthetic_Route Develop Synthetic Route to cis-2-(benzyloxymethyl)-5-oxa-8- azaspiro[3.5]nonan-7-one Analogs Bioisostere_Design->Synthetic_Route Library_Synthesis Synthesize Focused Library of Spirocyclic Compounds Synthetic_Route->Library_Synthesis Primary_Assay Primary Biological Assay (Potency & Selectivity) Library_Synthesis->Primary_Assay ADME_Screening ADME Profiling: Solubility, Permeability, Metabolic Stability Primary_Assay->ADME_Screening Active Compounds Data_Analysis Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) Analysis ADME_Screening->Data_Analysis Optimized_Leads Selection of Optimized Leads for In Vivo Studies Data_Analysis->Optimized_Leads Informed Decisions G Start Starting Materials (e.g., Substituted Oxetane) Step1 Functional Group Interconversion Start->Step1 Step2 Introduction of Nitrogen Precursor Step1->Step2 Step3 Lactam Ring Formation (e.g., Cyclization) Step2->Step3 Final_Product cis-2-(benzyloxymethyl)-5-oxa-8- azaspiro[3.5]nonan-7-one Core Step3->Final_Product Diversification Further Derivatization at N-H, benzyloxymethyl, etc. Final_Product->Diversification

Caption: Generalized Synthetic Workflow for the Spirocyclic Scaffold.

Protocol for Aqueous Solubility Determination

Objective: To compare the thermodynamic solubility of the spirocyclic analogs with the parent piperidine compound.

Method: The shake-flask method is a standard and reliable technique. [13] Step-by-Step Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Add an excess amount of the test compound (spirocyclic analog or piperidine parent) to a sealed vial containing the PBS solution.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove any undissolved solid. A 0.45 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Comparison: Compare the measured solubility values of the spirocyclic analogs to the original piperidine-containing lead compound.

Protocol for Metabolic Stability Assessment

Objective: To evaluate the phase I metabolic stability of the spirocyclic analogs in comparison to the piperidine parent.

Method: Incubation with liver microsomes is a widely accepted in vitro model to assess metabolic stability. [13] Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or other relevant species) in a suitable buffer (e.g., phosphate buffer) and the cofactor NADPH.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM).

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound. A longer half-life indicates greater metabolic stability.

Protocol for Lipophilicity Determination (LogD)

Objective: To measure the distribution coefficient (LogD) at physiological pH as an indicator of lipophilicity.

Method: The shake-flask method is the gold standard for determining the octanol-water partition coefficient.

Step-by-Step Protocol:

  • Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases (or a co-solvent that is then evaporated).

  • Partitioning: Add the second phase and vortex the mixture vigorously to ensure thorough mixing and partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogD value using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

Data Presentation and Interpretation

To facilitate a clear comparison between the novel spirocyclic analogs and the original piperidine-containing lead, all quantitative data should be summarized in a structured table.

Compound IDStructureTarget Potency (IC50, nM)Aqueous Solubility (µg/mL)Metabolic Half-life (t½, min)LogD at pH 7.4
Lead-001 Piperidine analogValueValueValueValue
Spiro-001 Spirocyclic analogValueValueValueValue
Spiro-002 Spirocyclic analogValueValueValueValue
... ...............

Interpretation:

  • Potency: A comparable or improved IC50 value for the spirocyclic analogs indicates successful bioisosteric replacement in terms of target engagement.

  • Solubility: An increase in aqueous solubility is a desirable outcome, potentially leading to improved oral bioavailability.

  • Metabolic Stability: A longer metabolic half-life for the spirocyclic compounds would validate the hypothesis that this scaffold can block sites of metabolism. [1]* LogD: A lower LogD value may be beneficial for reducing off-target effects and improving the overall ADME profile.

Conclusion

The strategic replacement of the piperidine ring with the novel spirocyclic scaffold, cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one, represents a promising strategy for overcoming common challenges in drug development. The inherent three-dimensionality and the presence of functionalities known to improve physicochemical properties make this an attractive bioisostere for medicinal chemists. [7][8]By following the detailed protocols for synthesis and evaluation outlined in this guide, researchers can systematically explore the potential of this and related spirocyclic systems to generate lead candidates with superior drug-like properties.

References

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. ACS Publications. Available from: [Link]

  • 2-Oxa-7-Azaspiro[3.5]Nonane Hemioxalate. UGA Student Affairs.
  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. Available from: [Link]

  • Synthesis of spirocyclic-bis-β-lactams-lactams 54 from four-component.... ResearchGate. Available from: [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. (2024). Available from: [Link]

  • Tice, C. M. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, ACS Publications. Available from: [Link]

  • Tice, C. M. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]

  • a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. Available from: [Link]

  • O'Boyle, F., & Jackson, K. E. (2023). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • An improved synthesis of 2-oxa-7-azaspiron[5][11]onane and analogs as novel reagents in medicinal chemistry. ResearchGate. (2025). Available from: [Link]

  • El-Sawy, E. R. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega. Available from: [Link]

  • Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. Available from: [Link]

  • Application of Bioisosteres in Drug Design. (2012).
  • Li, Y., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available from: [Link]

  • cis-2-benzyloxy-5-oxa-8-azaspiro[3.5]nonan-7-one.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. (2023). Available from: [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Step-by-Step Functionalization of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract: Spirocyclic scaffolds are gaining significant traction in medicinal chemistry due to their inherent three-dimensionality, which can lead to improv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Spirocyclic scaffolds are gaining significant traction in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This guide provides a detailed examination of the functionalization of a specific and promising scaffold: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one. We will explore strategic modifications at key positions, offering step-by-step protocols and the underlying chemical principles to empower researchers in the synthesis of novel and diverse compound libraries for drug discovery.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocycles, characterized by two rings sharing a single atom, offer a rigid and conformationally constrained framework. This structural feature can enhance binding affinity and selectivity for biological targets by pre-organizing pendant functional groups in a well-defined spatial orientation.[1][2] The 5-oxa-8-azaspiro[3.5]nonan-7-one core, in particular, combines the structural rigidity of the spiro-oxetane with the synthetic versatility of a lactam, making it an attractive starting point for the development of new therapeutic agents.[4] The presence of the benzyloxymethyl group provides a handle for further diversification through deprotection and subsequent functionalization, while the lactam nitrogen and the α-carbon to the carbonyl offer additional sites for modification.

The strategic incorporation of spirocyclic motifs has been shown to improve drug-like properties such as solubility, metabolic stability, and lipophilicity, while also increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with clinical success.[1][3] This guide will focus on practical, step-by-step methodologies for the targeted functionalization of the cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one scaffold, enabling the synthesis of diverse libraries for screening and lead optimization.

Orthogonal Protection and Functionalization Strategy

A successful functionalization campaign relies on a robust orthogonal protection strategy, allowing for the selective modification of one functional group in the presence of others.[5][6] In our target scaffold, we have three primary sites for diversification: the lactam nitrogen (N8), the carbon alpha to the carbonyl (C6), and the hydroxyl group masked by the benzyloxymethyl (BOM) ether.

Our overarching strategy involves:

  • N-Functionalization: Direct alkylation or acylation of the lactam nitrogen.

  • α-Functionalization: Introduction of substituents at the C6 position adjacent to the carbonyl group.

  • Side-Chain Modification: Deprotection of the BOM ether to reveal a primary alcohol for further elaboration.

The benzyloxymethyl group is stable to many basic and nucleophilic conditions used for N- and α-functionalization, but can be selectively removed under acidic conditions or through hydrogenolysis, demonstrating its utility as an orthogonal protecting group.[7]

G cluster_0 Core Scaffold cluster_1 Functionalization Pathways cluster_2 Key Transformations Scaffold cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one N_Func N-Functionalization (N8) Scaffold->N_Func 1 Alpha_Func α-Functionalization (C6) Scaffold->Alpha_Func 2 SideChain_Func Side-Chain Modification (C2-CH2OH) Scaffold->SideChain_Func 3 N_Alkylation N-Alkylation/Acylation N_Func->N_Alkylation Alpha_Alkylation α-Alkylation Alpha_Func->Alpha_Alkylation BOM_Deprotection BOM Deprotection SideChain_Func->BOM_Deprotection Alcohol_Deriv Alcohol Derivatization BOM_Deprotection->Alcohol_Deriv

Figure 1. Orthogonal functionalization strategy for the spirocyclic scaffold.

Experimental Protocols

N-Functionalization of the Lactam

The secondary amide of the lactam can be readily functionalized through N-alkylation or N-acylation. N-alkylation of lactams can be achieved under various conditions, often requiring a strong base to deprotonate the amide nitrogen followed by reaction with an alkyl halide.[8][9][10] Microwave-assisted synthesis can significantly accelerate these reactions.[8]

Protocol 3.1.1: Microwave-Assisted N-Alkylation

This protocol is adapted from methods utilizing microwave irradiation for rapid, solvent-free N-alkylation.[8]

Materials:

  • cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium hydroxide (KOH), finely ground

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Microwave synthesizer or domestic microwave oven

  • Mortar and pestle

  • Conical flask

Procedure:

  • In a mortar, thoroughly grind potassium hydroxide (4.0 mmol).

  • Add potassium carbonate (4.0 mmol), tetrabutylammonium bromide (0.1 mmol), and the spirocyclic lactam (1.0 mmol) and mix thoroughly.

  • Transfer the mixture to an open conical flask.

  • Add the alkyl halide (1.5 mmol) dropwise and stir briefly with a spatula.

  • Place the flask in a microwave oven and irradiate at a low power setting for 30-120 seconds, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The use of a phase-transfer catalyst (TBAB) facilitates the reaction between the solid base and the organic substrate.[8] Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.

α-Functionalization of the Lactam

Functionalization at the C6 position, alpha to the carbonyl, can be achieved by generating an enolate followed by reaction with an electrophile. This allows for the introduction of a wide range of substituents.

Protocol 3.2.1: α-Arylation of the Lactam

This protocol provides a general method for the introduction of an aryl group at the C6 position.

Materials:

  • N-protected cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one (e.g., N-Boc or N-benzyl)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) solution in THF

  • Aryl halide (e.g., bromobenzene, iodobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

Procedure:

  • To a solution of the N-protected spirocyclic lactam (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add LDA or LHMDS (1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, prepare a solution of the aryl halide (1.2 mmol), palladium catalyst (0.05 mmol), and ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Transfer the enolate solution to the solution of the aryl halide and catalyst via cannula.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The strong, non-nucleophilic base (LDA or LHMDS) is required to deprotonate the α-carbon. A palladium-catalyzed cross-coupling reaction is then used to form the new carbon-carbon bond between the enolate and the aryl halide. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Side-Chain Modification via BOM-Ether Deprotection

The benzyloxymethyl (BOM) ether can be cleaved under various conditions to unmask the primary alcohol, which can then be further functionalized.[7] Hydrogenolysis is a common and mild method for this transformation.[11]

Protocol 3.3.1: Hydrogenolytic Cleavage of the BOM Ether

Materials:

  • Functionalized cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the BOM-protected substrate (1.0 mmol) in methanol or ethanol (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.

  • The crude product can be purified by flash column chromatography if necessary.

Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond in the presence of hydrogen gas. This method is generally clean and high-yielding.[11]

G cluster_0 Starting Material cluster_1 Functionalization Steps cluster_2 Diversified Products Start cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one N_Func 1. N-Alkylation (R-X, Base) Start->N_Func Alpha_Func 2. α-Alkylation (Base, E+) Start->Alpha_Func Deprotection 3. BOM Deprotection (H₂, Pd/C) Start->Deprotection Product1 N-Functionalized Scaffold N_Func->Product1 Product2 α-Functionalized Scaffold Alpha_Func->Product2 Product3 Scaffold with Free Hydroxyl Deprotection->Product3

Figure 2. Experimental workflow for scaffold diversification.

Data Summary and Characterization

Successful functionalization should be confirmed by standard analytical techniques.

Functionalization Step Expected Product Key Characterization Data
N-Alkylation N-Alkyl-cis-2-(benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one¹H NMR: Appearance of new signals corresponding to the alkyl group. Mass Spec: Increase in m/z corresponding to the added alkyl group.
α-Arylation 6-Aryl-cis-2-(benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one¹H NMR: Disappearance of one α-proton signal and appearance of aromatic signals. ¹³C NMR: Appearance of new aromatic carbon signals.
BOM Deprotection cis-2-(Hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one derivative¹H NMR: Disappearance of benzyl proton signals and appearance of a hydroxyl proton signal. Mass Spec: Decrease in m/z corresponding to the loss of the benzyl group.

Conclusion

The cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one scaffold represents a valuable starting point for the synthesis of diverse and structurally complex molecules for drug discovery. The protocols outlined in this guide provide a robust framework for the systematic functionalization of this core at three key positions. By employing an orthogonal protection strategy, researchers can efficiently generate libraries of novel compounds with tailored properties, accelerating the identification of new therapeutic leads. The inherent three-dimensionality of this spirocyclic system holds great promise for the development of next-generation therapeutics with improved efficacy and selectivity.[12]

References

  • Vázquez, G., et al. (2006). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • Huang, P.-Q., et al. (2010). Direct, one-pot sequential reductive alkylation of lactams/amides with Grignard and organolithium reagents through lactam/amide activation. Angewandte Chemie International Edition. [Link]

  • Huang, P.-Q., et al. (2014). A versatile two-step method for the reductive alkylation and formal [4 + 2] annulation of secondary lactams: step economical syntheses of the ant venom alkaloids. Organic Chemistry Frontiers. [Link]

  • Couty, F., & David, O. (2015). α‐Arylation and α‐alkylation of lactams and lactones. European Journal of Organic Chemistry. [Link]

  • Reis, R., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Hiesinger, K., et al. (2021). The utilization of spirocyclic scaffolds in novel drug discovery. Journal of Medicinal Chemistry. [Link]

  • Buynak, J. D., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of Medicinal Chemistry. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Dao, H. T., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc. [Link]

  • Fesce, E., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Uddin, M. J., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Correia, I., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publishers. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Sweeney, M., et al. (2021). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Molecules. [Link]

  • Li, G., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. [Link]

  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Aldabbagh, F., et al. (2018). An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters. [Link]

  • Chemspace. 2-{1-oxa-7-azaspiro[3.5]nonan-7-yl}cyclohexan-1-one. [Link]

  • Corma, A., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Wodrich, M. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Fang, Y., et al. (2022). Transition‐Metal‐Free N‐Functionalization of Benzimidazoles and Related Azaheterocycles with α‐Acyloxy Sulfides. Advanced Synthesis & Catalysis. [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one Synthesis

Welcome to the Technical Support Center. This troubleshooting guide is specifically designed for medicinal chemists and process scientists working on the synthesis of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is specifically designed for medicinal chemists and process scientists working on the synthesis of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one. This spirocyclic scaffold is a highly valuable, conformationally restricted morpholine bioisostere used in modern drug discovery .

Below, we address the most critical bottlenecks in its synthesis—stereocontrol, protecting group preservation, and spirocyclization dynamics—providing field-proven solutions and self-validating protocols.

Synthetic Workflow Overview

SynthesisWorkflow SM 3-(Benzyloxymethyl) cyclobutan-1-one Epox cis-Oxaspiro[2.3]hexane Derivative SM->Epox Corey-Chaykovsky (Me3SOI, NaH) Azide Azido-Alcohol Intermediate Epox->Azide NaN3, NH4Cl (EtOH/H2O) Amine Amino-Alcohol Intermediate Azide->Amine PPh3, H2O (Staudinger) Amide Chloroacetamide Intermediate Amine->Amide ClCH2COCl (DIPEA, -78°C) Prod cis-2-(Benzyloxymethyl)-5-oxa- 8-azaspiro[3.5]nonan-7-one Amide->Prod KOtBu, THF (High Dilution)

Figure 1: Five-step synthetic workflow from 3-(benzyloxymethyl)cyclobutan-1-one to the spirocycle.

Troubleshooting Guides & FAQs

Section 1: Epoxidation & Stereocontrol

Q: During the Corey-Chaykovsky epoxidation of 3-(benzyloxymethyl)cyclobutan-1-one, my conversion is low, and the diastereomeric ratio (dr) of the resulting oxaspiro[1]hexane is inconsistent. How can I selectively enrich the cis-isomer?

A: The Corey-Chaykovsky reaction on 3-substituted cyclobutanones is highly sensitive to the ylide generation conditions and solvent environment .

  • Causality & Fix: The bulky benzyloxymethyl group at the C3 position adopts a pseudo-equatorial conformation, sterically shielding the cis face of the cyclobutanone. To maximize the cis/trans ratio, the dimethylsulfoxonium methylide must attack the carbonyl carbon exclusively from the less hindered trans face (pushing the resulting oxygen to the cis face). Low yields and poor dr often result from incomplete ylide formation or ylide degradation in THF. Generate the ylide using Trimethylsulfoxonium iodide (Me3SOI) and Sodium Hydride (NaH) in anhydrous DMSO at room temperature. DMSO stabilizes the ylide intermediate, significantly enhancing facial selectivity and overall conversion.

Table 1: Optimization of Corey-Chaykovsky Epoxidation

SolventBaseTemp (°C)Yield (%)cis:trans Ratio
THFKOtBu0 to 25452.1 : 1
THF/DMSO (1:1)NaH0 to 25684.5 : 1
DMSO (Anhydrous) NaH 15 to 25 89 >10 : 1
Section 2: Epoxide Opening (The Amine vs. Azide Dilemma)

Q: I am trying to open the epoxide using methanolic ammonia (NH3/MeOH) to generate the 1-(aminomethyl)cyclobutan-1-ol intermediate, but I get complex mixtures, polymerization, and poor yields. How can I cleanly introduce the primary amine without risking my O-benzyl protecting group?

A: Direct amination of oxaspiro[1]hexanes with ammonia is notoriously inefficient due to the poor nucleophilicity of NH3 and the harsh heating required, which promotes oligomerization. While using benzylamine is a common alternative, the subsequent debenzylation step (Pd/C, H2) would concurrently cleave your essential O-benzyl ether protecting group.

  • Causality & Fix: The most reliable approach is a two-step azide-opening/Staudinger reduction sequence. Sodium azide (NaN3) is a superior, highly regioselective nucleophile that opens the epoxide exclusively at the less hindered methylene carbon. The resulting azido-alcohol is then reduced to the primary amine using Triphenylphosphine (PPh3) and water. This method operates under nearly neutral conditions, perfectly preserving the O-benzyl ether.

Protocol: Regioselective Azide Opening & Staudinger Reduction

  • Azidation: Dissolve the cis-oxaspiro[1]hexane derivative (1.0 eq) in a 4:1 mixture of EtOH/H2O to a concentration of 0.2 M.

  • Add NaN3 (3.0 eq) and NH4Cl (3.0 eq). Seal the reaction vessel and heat to 65 °C for 12 hours.

  • Cool to room temperature, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the crude azido-alcohol.

  • Reduction: Dissolve the crude azido-alcohol in THF (0.15 M). Add PPh3 (1.2 eq) and stir at room temperature for 2 hours (monitor for the cessation of N2 gas evolution).

  • Add H2O (10.0 eq) and heat the mixture to 50 °C for 4 hours to hydrolyze the aza-ylide intermediate.

  • Concentrate and purify via silica gel chromatography (DCM/MeOH/1% NH4OH) to isolate the pure amino-alcohol.

Section 3: Ring Closure Dynamics

Q: In the final step, cyclization of the chloroacetamide intermediate yields significant amounts of intermolecular dimers and O-alkylated byproducts instead of the desired morpholin-3-one spirocycle. How do I favor intramolecular spirocyclization?

A: The formation of the 5-oxa-8-azaspiro[3.5]nonan-7-one core requires the tertiary hydroxyl group on the cyclobutane ring to attack the primary alkyl chloride . Because tertiary alcohols are sterically hindered and relatively poor nucleophiles, intermolecular alkylation (dimerization) easily outcompetes the desired intramolecular cyclization if the concentration is too high or the base is insufficient.

  • Causality & Fix: You must manipulate the reaction kinetics. First, run the reaction at high dilution (≤ 0.01 M) to exponentially decrease the probability of intermolecular collisions. Second, use Potassium tert-butoxide (KOtBu) in THF rather than NaH or K2CO3. KOtBu provides rapid, homogeneous deprotonation of the tertiary alcohol, accelerating the intramolecular SN2 displacement of the chloride before side reactions can occur.

Table 2: Morpholinone Ring Closure Optimization

Base (1.5 eq)SolventConcentration (M)Dimerization (%)Isolated Yield (%)
K2CO3DMF0.1>4015
NaHTHF0.052542
KOtBu THF 0.01 <5 84

Protocol: High-Dilution Spirocyclization

  • Dissolve the purified chloroacetamide intermediate (1.0 eq) in anhydrous THF to achieve a strict concentration of 0.01 M.

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add KOtBu (1.5 eq, 1.0 M solution in THF) dropwise via syringe pump over 15 minutes to prevent localized concentration spikes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify by flash chromatography (Hexanes/EtOAc gradient) to afford pure cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one.

References
  • Title: Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts Source: Synthesis URL: [Link]

  • Title: Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: Organic Letters URL: [Link]

  • Title: Copper-Catalyzed Borylative Ring Closing C–C Coupling toward Spiro- and Dispiroheterocycles Source: ACS Catalysis URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Welcome to the technical support center for the optimization of cleavage conditions for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one. This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of cleavage conditions for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the deprotection of this specific benzyl ether. The unique spirocyclic lactam structure of this molecule presents specific challenges and considerations for which this guide will provide expert insights and practical solutions.

Understanding the Molecule and the Challenge

The target molecule, cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one, possesses a benzyl ether protecting group on a primary alcohol. The presence of a lactam functionality and an additional ether within the spirocyclic framework necessitates a careful selection of deprotection conditions to avoid unwanted side reactions and ensure high yields of the desired primary alcohol. This guide will explore the most common and effective methods for benzyl ether cleavage—catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage—and provide troubleshooting advice tailored to this specific substrate.

Molecular Structure:
  • Substrate: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

  • Protecting Group: Benzyl (Bn) ether

  • Key Functional Groups: Benzyl ether, lactam, spirocycle, secondary ether

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the debenzylation of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one.

Issue 1: Catalytic Hydrogenolysis is Slow or Stalled

Catalytic hydrogenolysis is often the method of choice for benzyl ether deprotection due to its mild conditions.[1][2] However, the lactam nitrogen in the spirocyclic system could potentially coordinate to the palladium catalyst, leading to inhibition or slowing of the reaction.[3]

Troubleshooting Workflow for Hydrogenolysis

start Slow or Stalled Hydrogenolysis Reaction q1 Is the catalyst fresh and active? start->q1 sol1 Use a fresh batch of Pd/C or consider Pearlman's catalyst (Pd(OH)₂/C). q1->sol1 No q2 Is the hydrogen source adequate? q1->q2 Yes sol1->q2 sol2a Ensure proper H₂ balloon setup or increase H₂ pressure (if equipment allows). q2->sol2a No (H₂ gas) sol2b Switch to catalytic transfer hydrogenation (e.g., ammonium formate, formic acid). q2->sol2b Consider alternative q3 Is catalyst poisoning suspected? q2->q3 Yes sol2a->q3 sol2b->q3 sol3a Increase catalyst loading (e.g., up to 50 mol% Pd). q3->sol3a Yes q4 Is the solvent optimal? q3->q4 No sol3b Add a small amount of acid (e.g., acetic acid) to protonate the lactam nitrogen. sol3a->sol3b sol3b->q4 sol4 Switch to a different solvent. (e.g., EtOH, MeOH, THF, or a mixture). q4->sol4 No end Successful Deprotection q4->end Yes sol4->end

Caption: Troubleshooting workflow for slow hydrogenolysis.

Issue 2: Decomposition or Side Products with Acid-Catalyzed Cleavage

While strong acids can cleave benzyl ethers, they are often not suitable for complex molecules with acid-sensitive functional groups.[4] The lactam and the oxa-spirocycle in our target molecule could be susceptible to acid-catalyzed hydrolysis or rearrangement.

Recommended Mild Lewis Acid Conditions
Lewis Acid SystemSolventTemperature (°C)Key Advantages & Considerations
BCl₃ • SMe₂CH₂Cl₂-78 to 0Mild and selective for benzyl ethers.[5]
BCl₃ with a scavengerCH₂Cl₂-78Pentamethylbenzene can be used as a non-Lewis-basic cation scavenger to prevent side reactions.[6]
AlCl₃CH₂Cl₂ or Toluene0 to RTCan be effective but may require careful optimization of equivalents.
Issue 3: Low Yields or Complex Mixture with Oxidative Cleavage

Oxidative methods offer an alternative when reductive or acidic conditions are not viable.[7][8] For simple benzyl ethers, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, sometimes requiring photoirradiation.[4][9]

Potential Pitfalls and Solutions
  • Over-oxidation: The primary alcohol product could be further oxidized to an aldehyde or carboxylic acid.[10][11]

    • Solution: Carefully monitor the reaction by TLC and use a minimal excess of the oxidizing agent (typically 1.1-1.5 equivalents).[3]

  • Reaction with other functional groups: While the lactam is generally stable to DDQ, other unforeseen reactions could occur.

    • Solution: Run a small-scale test reaction and analyze the crude product mixture thoroughly by LC-MS to identify any byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for the deprotection of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one?

A1: Catalytic transfer hydrogenation is an excellent starting point. It is generally mild, avoids the need for pressurized hydrogen gas, and is often faster than traditional hydrogenolysis.[1][12] A recommended starting condition is 10% Pd/C with ammonium formate in methanol.

Q2: My catalytic hydrogenolysis is not working, even after trying the troubleshooting steps. What should I try next?

A2: If extensive troubleshooting of hydrogenolysis fails, the next logical step would be to attempt cleavage with a mild Lewis acid. Boron trichloride dimethyl sulfide complex (BCl₃ • SMe₂) is a good choice due to its reported selectivity for benzyl ethers in the presence of other functional groups.[5]

Q3: Can I use strong acids like TFA or HBr to cleave the benzyl ether?

A3: It is not recommended to start with strong Brønsted acids. The lactam amide bond and the ether linkage in the spirocycle are potentially labile under strongly acidic conditions, which could lead to decomposition or undesired ring-opening.[4]

Q4: Are there any other catalysts besides palladium that I can use for hydrogenolysis?

A4: Yes, while palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) are the most common, other catalysts like nickel-based catalysts have also been reported for debenzylation.[13] However, palladium catalysts are generally more reliable and well-understood for this transformation.

Q5: How do I monitor the progress of the deprotection reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being a primary alcohol, will have a different polarity than the starting benzyl ether and should be easily distinguishable on TLC. LC-MS can confirm the disappearance of the starting material and the appearance of the product with the expected mass.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is a robust starting point for the deprotection of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one.

  • Reaction Setup: In a round-bottom flask, dissolve the benzyl ether substrate (1.0 mmol) in methanol (10-20 mL).

  • Catalyst Addition: To this solution, add 10% Palladium on Carbon (Pd/C) (10-20 mol% Pd).

  • Hydrogen Donor: Add ammonium formate (5-10 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry.[14]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Protocol 2: Lewis Acid-Mediated Cleavage with BCl₃ • SMe₂

This protocol is a good alternative if reductive methods are unsuccessful.

  • Reaction Setup: Dissolve the benzyl ether substrate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron trichloride dimethyl sulfide complex (BCl₃ • SMe₂) (2-3 equivalents) to the cooled solution.

  • Reaction Conditions: Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature over several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding methanol at low temperature.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.

Protocol 3: Oxidative Cleavage with DDQ

This protocol should be considered if both reductive and acidic methods fail.

  • Reaction Setup: Dissolve the benzyl ether substrate (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) to the solution.[3]

  • Reaction Conditions: Stir the reaction at room temperature. The reaction progress can often be visually monitored by a color change as the DDQ is consumed.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Insight: Catalytic Transfer Hydrogenolysis

cluster_0 Catalyst Surface (Pd/C) Pd Pd(0) Surface HCOONH4 Ammonium Formate (Hydrogen Donor) H2_on_Pd Pd-H (Hydride Species) HCOONH4->H2_on_Pd Decomposition on Pd Substrate R-O-Bn Adsorbed_Substrate Adsorbed R-O-Bn Substrate->Adsorbed_Substrate Adsorption Cleavage C-O Bond Cleavage H2_on_Pd->Cleavage Adsorbed_Substrate->Cleavage Product_ROH R-OH (Alcohol) Cleavage->Product_ROH Desorption Product_Toluene Toluene Cleavage->Product_Toluene Desorption

Caption: Mechanism of catalytic transfer hydrogenolysis.[15]

References

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(23), 9501–9504. [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Fairweather, J. K., & Ferro, V. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. The Journal of Organic Chemistry, 72(8), 3137–3140. [Link]

  • Fairweather, J. K., & Ferro, V. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. The Journal of Organic Chemistry. [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663–664. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. [Link]

  • Pearson+. (n.d.). Benzyl ethers make excellent protecting groups according to the g... Pearson+. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • AtlanChim Pharma. (2021). O-Benzyl protecting groups. AtlanChim Pharma. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Payne, A. M., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]

  • Pospíšil, J., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. [Link]

  • ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]

  • Synthesis. (1985). Facile Cleavage of Benzyl Ethers by Catalytic Transfer Hydrogenation. Thieme. [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. ResearchGate. [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea? Reddit. [Link]

  • University of Rochester. (n.d.). Alcohol Protecting Groups. University of Rochester. [Link]

  • Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Additive-Free Nickel-Catalyzed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage. ACS Publications. [Link]

Sources

Troubleshooting

Overcoming solubility issues with cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one in organic solvents

Technical Support Center: Troubleshooting Solubility for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one . While spirocyclic scaffolds are highly valued in medicinal chemistry for their rigid 3D architecture and improved protein interactions, this specific morpholinone-fused spirocycle often presents severe solubility bottlenecks during organic synthesis and purification.

Part 1: The "Why" - Mechanistic Understanding of the Solubility Barrier

To solve a solubility issue, we must first understand the thermodynamic forces at play. The poor solubility of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one in common organic solvents (like ethyl acetate, diethyl ether, or pure dichloromethane) is not due to a lack of lipophilicity—the benzyloxymethyl group provides ample hydrophobic character. Instead, the barrier is driven by high crystal lattice energy [1].

  • Intermolecular Hydrogen Bonding: The 7-one (carbonyl) and 8-aza (NH) groups of the spiro-lactam core act as strong hydrogen bond acceptors and donors. The rigid spiro[3.5]nonane architecture locks these functional groups into an optimal geometry for intermolecular hydrogen bonding, forming a highly stable, tightly packed crystal lattice [2].

  • Polarity Mismatch: The molecule features a highly polar, H-bonding spiro-lactam core juxtaposed with a lipophilic benzyloxymethyl ether tail. Solvents that solvate the lipophilic tail (e.g., hexanes, toluene) cannot break the lactam H-bonds, while highly polar solvents (e.g., water) are repelled by the benzyl group.

To dissolve this compound, the free energy of solvation must exceed the lattice energy. This requires either disrupting the H-bond network chemically or using specialized binary solvent systems.

Part 2: Troubleshooting FAQs & Protocols

Q1: I am trying to run a reaction using this compound as an intermediate, but it crashes out of dichloromethane (DCM) and tetrahydrofuran (THF). What solvent system should I use? A: You need a co-solvent system that addresses both the lipophilic tail and the H-bonded core. We recommend a binary solvent system .

  • The Fix: Use a 9:1 or 8:2 mixture of DCM and Methanol (MeOH), or THF and Dimethylformamide (DMF). The halogenated/ethereal solvent solvates the benzyloxymethyl group, while the protic/highly polar co-solvent (MeOH or DMF) acts as a hydrogen-bond disruptor, breaking the intermolecular lactam-lactam interactions.

  • Advanced Alternative: If the reaction is sensitive to nucleophilic alcohols (like MeOH), use Hexafluoroisopropanol (HFIP) as a co-solvent (1-5% v/v in DCM). HFIP is a phenomenal hydrogen-bond donor that shatters lactam crystal lattices without acting as a strong nucleophile.

Q2: How do I obtain a clear NMR spectrum? The compound is barely soluble in CDCl3. A: The lattice energy is too high for pure chloroform to overcome.

  • The Fix: Switch your NMR solvent to DMSO-d6 or Methanol-d4 . If you must use CDCl3 to observe specific exchangeable protons, add 1-2 drops of DMSO-d6 to the CDCl3 NMR tube. This small amount of DMSO is usually sufficient to disrupt the crystal packing and fully solubilize the sample for a crisp 1H-NMR spectrum.

Q3: The solubility is making column chromatography and subsequent synthetic steps a nightmare. Can I permanently bypass this issue? A: Yes. If you have multiple downstream steps that require non-polar solvents, the most robust solution is temporary nitrogen protection [3].

  • The Fix: Protect the 8-aza position (the lactam NH) with a tert-butyloxycarbonyl (Boc) or p-methoxybenzyl (PMB) group. By replacing the hydrogen bond donor (NH) with a bulky, lipophilic group, you completely eliminate the intermolecular H-bonding network. The resulting N-protected compound will exhibit drastically lower lattice energy and will be highly soluble in standard solvents like EtOAc, DCM, and even ether.

Part 3: Quantitative Data & Solvent Selection Table

Below is a synthesized compatibility matrix for solvating cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one based on thermodynamic principles.

Solvent / SystemSolvation MechanismRecommended Use CaseSolubility Rating
Hexane / Toluene Non-polar interactions onlyAnti-solvent for crystallizationPoor (< 1 mg/mL)
Pure DCM / EtOAc Dipole-dipole, solvates benzyl groupExtraction (may require large volumes)Low (1-5 mg/mL)
DCM : MeOH (9:1) Binary: Lipophilic + H-bond disruptionGeneral organic synthesis, TLCHigh (> 50 mg/mL)
DMSO / DMF Strong H-bond acceptorSN2 reactions, NMR (DMSO-d6)Very High (> 100 mg/mL)
DCM + 5% HFIP Extreme H-bond donationElectrophilic/moisture-sensitive stepsVery High (> 100 mg/mL)

Part 4: Experimental Protocols

Protocol 1: Self-Validating N-Boc Protection (Lattice Breaking Strategy) This protocol is a self-validating system: the physical state of the reaction mixture will visually confirm the successful disruption of the crystal lattice.

  • Setup: Suspend cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous DCM (0.2 M). Observation: The mixture will be a cloudy, heterogeneous suspension due to poor solubility.

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) and Triethylamine (TEA) (1.5 eq) to the suspension. Stir for 5 minutes at room temperature.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) dissolved in a minimal amount of DCM.

  • Validation: Stir the reaction at room temperature. As the Boc group attaches to the lactam nitrogen, the intermolecular H-bond network is destroyed. Self-Validation Check: Within 30-60 minutes, the cloudy suspension will transition into a completely clear, homogeneous solution.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. The resulting N-Boc protected intermediate can now be easily purified via standard silica gel chromatography using Hexane/EtOAc.

Part 5: Logical Workflows & Visualizations

The following diagram illustrates the logical decision tree for overcoming the solubility barriers associated with this specific spirocyclic lactam.

SolubilityWorkflow Start cis-2-(Benzyloxymethyl)-5-oxa- 8-azaspiro[3.5]nonan-7-one Solubility Issue Mech1 Barrier 1: High Lattice Energy (Lactam NH···O=C H-Bonding) Start->Mech1 Mech2 Barrier 2: Polarity Mismatch (Lipophilic Benzyl vs Polar Core) Start->Mech2 Sol1 Solution: H-Bond Disruptors (Use DMSO, DMF, or HFIP) Mech1->Sol1 Physical Disruption Sol3 Solution: Lattice Breaking (N-Boc or N-PMB Protection) Mech1->Sol3 Chemical Disruption Sol2 Solution: Binary Solvents (Use DCM/MeOH 9:1) Mech2->Sol2 Dual Solvation Mech2->Sol3

Caption: Logical workflow for troubleshooting spiro-lactam solubility via physical and chemical disruption.

References

  • Discovery of Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lattice Energy and Solubility. Chemistry LibreTexts. Available at:[Link]

  • Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor. bioRxiv. Available at:[Link]

Optimization

Technical Support Center: Stability &amp; Storage of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling complex spirocyclic building blocks requires a rigorous understanding of their structural vulnerabilities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling complex spirocyclic building blocks requires a rigorous understanding of their structural vulnerabilities. cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one presents a unique dual-threat degradation profile due to its morpholin-3-one core and benzyloxymethyl ether moiety.

This guide synthesizes field-proven methodologies and mechanistic causality to ensure the structural integrity of your compound during long-term storage and experimental application.

Mechanistic Overview of Degradation

To establish a self-validating storage protocol, we must first understand why this specific molecule degrades. The compound is susceptible to two primary, independent degradation pathways:

A. Morpholin-3-one Ring Hydrolysis (pH & Moisture Dependent)

The 5-oxa-8-azaspiro[3.5]nonan-7-one system contains a cyclic hemiamidal/lactam structure (a morpholin-3-one derivative). This moiety is highly susceptible to hydrolytic cleavage. Under acidic conditions, protonation of the morpholine nitrogen decreases the Lowest Unoccupied Molecular Orbital (LUMO) energy, drastically increasing the susceptibility of the adjacent carbonyl carbon to nucleophilic attack by water[1]. Conversely, basic conditions facilitate direct hydroxide attack on the lactam, leading to rapid ring opening into polar amino acid or ester derivatives[2].

B. Benzyl Ether Autoxidation (Oxygen & Light Dependent)

The cis-2-(benzyloxymethyl) group contains an activated benzylic ether linkage. Ethers, particularly those with benzylic hydrogens, undergo radical-mediated autoxidation when exposed to atmospheric oxygen and light[3]. This chain reaction forms unstable hydroperoxides, which can subsequently decompose into benzaldehyde and alcohol cleavage products, or worse, pose severe explosive hazards if concentrated during solvent evaporation[4][5].

G Compound cis-2-(Benzyloxymethyl)- 5-oxa-8-azaspiro[3.5]nonan-7-one AcidBase Moisture + pH Extremes Compound->AcidBase O2Light Oxygen + Light Compound->O2Light Hydrolysis Morpholinone Hydrolysis RingOpen Ring-Opened Amino Acid/Ester Hydrolysis->RingOpen Autoxidation Benzyl Ether Autoxidation Peroxides Hydroperoxides & Cleavage Products Autoxidation->Peroxides AcidBase->Hydrolysis O2Light->Autoxidation

Caption: Primary degradation pathways: Morpholinone hydrolysis and benzyl ether autoxidation.

Troubleshooting & FAQs

Q: My LC-MS analysis shows a new early-eluting peak and a decrease in the main peak area after storing the compound in a standard refrigerator for three months. What happened? A: This is a classic signature of morpholin-3-one ring hydrolysis [1]. Standard laboratory refrigerators have high ambient humidity. If the container was not strictly desiccated, moisture ingress occurred. Even ambient moisture, combined with slight pH fluctuations (e.g., absorption of atmospheric CO₂ to form carbonic acid), triggers the opening of the morpholinone ring into a highly polar, early-eluting degradation product[2]. Causality Fix: Always store the compound in a sealed desiccator within the freezer (-20°C) and allow the container to reach room temperature before opening to prevent condensation.

Q: We are scaling up a reaction using a batch of this compound that has been stored for 8 months. The yield plummeted, and we detected benzaldehyde in the crude NMR. Why? A: The benzyloxymethyl ether has undergone autoxidation [3]. Over 8 months, exposure to residual oxygen in the headspace of the vial led to the formation of benzylic hydroperoxides. These peroxides decompose into benzaldehyde and the corresponding alcohol. Causality Fix: Benzyl ethers must be stored under an inert atmosphere (Argon or Nitrogen). You must test batches older than 3 months for peroxides before use.

Q: Can I store this compound in solution to make aliquoting easier? A: It is highly discouraged unless strictly necessary for immediate workflows. If you must formulate a stock solution, avoid protic solvents (like methanol or water) which facilitate lactam hydrolysis. Use anhydrous, peroxide-free aprotic solvents (e.g., anhydrous DMSO or DMF), purge the headspace with Argon, and store at -80°C.

Quantitative Stability Profiles

Table 1: Morpholin-3-one Hydrolytic Stability Profile

Data extrapolated from established morpholinone derivative stress-testing[1][2].

ConditionpH RangePrimary Degradation MechanismEstimated Shelf-Life (Aqueous)
Strong Acid < 2.0Nitrogen protonation; LUMO reduction< 24 hours
Mild Acid 4.0 - 6.0Slow nucleophilic attack1 - 2 weeks
Neutral 7.0Relatively stable> 6 months
Basic > 8.0Direct hydroxide attack on lactam< 48 hours
Table 2: Benzyl Ether Peroxide Accumulation Risk

Based on standard EHS guidelines for peroxidizable compounds[4][5].

Storage ConditionAtmosphereLight ExposurePeroxide Risk LevelRequired Action
Ambient (20°C) AirLightHigh (>100 ppm in months)Do not store; immediate disposal if old
Refrigerated (4°C) AirDarkModerate (25-100 ppm)Test monthly; purge with Argon
Freezer (-20°C) ArgonDarkLow (<25 ppm)Safe for long-term storage; test pre-use

Validated Experimental Protocols

To ensure a self-validating system of compound integrity, implement the following standard operating procedures in your laboratory.

Protocol 1: Safe Long-Term Storage & Aliquoting Workflow

Objective: Minimize freeze-thaw cycles, block moisture ingress, and eliminate oxygen exposure.

  • Equilibration: Upon receiving the compound (usually shipped on dry ice), place the sealed container in a desiccator and allow it to warm to room temperature (approx. 30-45 minutes). Crucial: Opening cold containers causes immediate atmospheric condensation, initiating hydrolysis.

  • Environment Preparation: Transfer the container to a glove box or a benchtop equipped with an Argon line.

  • Aliquoting: Weigh the compound into single-use, amber glass vials (amber glass blocks UV/Vis light, preventing radical initiation of the benzyl ether)[3].

  • Inert Purging: Insert an Argon needle into the vial headspace. Purge gently for 30 seconds to displace atmospheric oxygen.

  • Sealing & Storage: Cap tightly with PTFE-lined septa. Place the vials inside a secondary container with active desiccant (e.g., Drierite). Store the secondary container at -20°C.

G Start Receive Compound Test Test for Peroxides (<25 ppm safe) Start->Test Aliquot Aliquot into Amber Vials Test->Aliquot Purge Purge with Argon/N2 Aliquot->Purge Store Store at -20°C (Desiccated) Purge->Store

Caption: Step-by-step workflow for the safe handling and long-term storage of the compound.

Protocol 2: Pre-Use Peroxide Testing

Objective: Verify the absence of explosive or degradation-inducing hydroperoxides before scaling up reactions.

  • Sampling: In a fume hood, dissolve a 2-3 mg test aliquot of the stored compound in 1 mL of anhydrous, peroxide-free solvent (e.g., dichloromethane).

  • Testing: Dip a commercial Potassium Iodide (KI) peroxide test strip into the solution for 1 second.

  • Incubation: Allow the strip to develop for exactly 15 seconds in ambient air.

  • Analysis & Action: Compare the color change to the manufacturer's scale[4]:

    • < 25 ppm (White/Pale Yellow): Safe for general use and concentration.

    • 25 – 100 ppm (Yellow): Compound has begun degrading. Do not concentrate or distill. The batch should be discarded or purified via column chromatography if highly valuable.

    • > 100 ppm (Dark Brown/Blue): Severe hazard. Do not handle further; contact Environmental Health & Safety (EHS) for immediate disposal[5].

References

  • 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one - Smolecule Smolecule
  • Handling and Removing Peroxides University of British Columbia (UBC)
  • Peroxide Forming Chemicals | Environmental Health & Safety University of Texas
  • Peroxide Forming Chemicals | Institutional Risk & Safety University of Texas
  • Time-sensitive Chemicals - Environmental Health & Safety University of Tennessee, Knoxville (UTK)
  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban N

Sources

Troubleshooting

Technical Support Center: Stereochemical Resolution of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspirononan-7-one

Technical Support Center: Stereochemical Resolution of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereochemical Resolution of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex downstream processing challenges associated with cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one (CAS: 2725791-17-1).

Spirocyclic scaffolds are highly privileged in modern drug discovery. Their inherent three-dimensionality enhances target binding affinity and improves pharmacokinetic properties by minimizing off-target π

π stacking[2]. However, managing the multiple stereocenters within this rigidified morpholinone-cyclobutane system requires precise, mechanistically grounded purification strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my crude synthesis batch showing a ~15-20% trans-isomer impurity, and why must I remove it before chiral resolution? A: The cis and trans isomers are diastereomers, meaning they possess distinct physicochemical properties. Because the spiro-fusion creates a highly rigid conformation, the spatial orientation of the benzyloxymethyl group on the cyclobutane ring significantly alters the molecule's overall dipole moment and steric shielding. If you do not clear this diastereomer first, your subsequent chiral resolution step will yield up to four overlapping peaks (two pairs of enantiomers), making it impossible to achieve high enantiomeric excess (ee).

Q2: Can I use classical diastereomeric salt resolution (e.g., with L-tartaric acid) to separate the enantiomers of the cis-isomer? A: No. This is a common and costly pitfall. While the molecule contains a nitrogen atom at position 8, it is part of a lactam (cyclic amide) adjacent to the C7 carbonyl. The lone pair of electrons on this nitrogen is strongly delocalized into the π *-orbital of the carbonyl group. This delocalization results in a planar geometry and a drastically reduced basicity (pKa ~15). Consequently, the nitrogen cannot be protonated by standard chiral resolving acids, making classical diastereomeric salt crystallization impossible [3].

Q3: What is the industry standard for resolving the enantiomers of this neutral spirocyclic lactam? A: Preparative Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide-based chiral stationary phases (CSPs) is the gold standard. SFC utilizes supercritical CO 2​ , which has gas-like diffusivity and liquid-like density, allowing for rapid mass transfer and high throughput. More importantly, the non-polar CO 2​ bulk mobile phase enhances the critical hydrogen-bonding interactions between the neutral lactam and the CSP, which are often disrupted by the aqueous mobile phases used in reversed-phase HPLC 4[4].

Part 2: Visualized Workflows & Mechanisms

DownstreamWorkflow Crude Crude Synthesis Batch (Cis/Trans Mixture) Achiral Achiral Silica Gel Chromatography (Heptane/EtOAc) Crude->Achiral Trans Trans-Isomer (Discard/Recycle) Achiral->Trans Elutes First RacemicCis Racemic Cis-Isomer (>98% de) Achiral->RacemicCis Elutes Second SFC Preparative Chiral SFC (Amylose CSP / CO2 + MeOH) RacemicCis->SFC Enantiomer1 (1R,2S)-Cis Enantiomer (>99% ee) SFC->Enantiomer1 Peak 1 Enantiomer2 (1S,2R)-Cis Enantiomer (>99% ee) SFC->Enantiomer2 Peak 2

Workflow for the complete stereochemical purification of the spirocyclic lactam.

ChiralRecognition cluster_CSP Chiral Stationary Phase (e.g., Amylose Tris-carbamate) cluster_Analyte Analyte: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspirononan-7-one CSP_NH Carbamate NH (H-Bond Donor) Analyte_CO Lactam C=O (Pos 7) (H-Bond Acceptor) CSP_NH->Analyte_CO Hydrogen Bond CSP_CO Carbamate C=O (H-Bond Acceptor) Analyte_NH Lactam NH (Pos 8) (H-Bond Donor) CSP_CO->Analyte_NH Hydrogen Bond CSP_Aryl Aryl Ring (Pi-System) Analyte_Benzyl Benzyl Ether (Pi-System) CSP_Aryl->Analyte_Benzyl Pi-Pi Stacking

Three-point chiral recognition mechanism between the amylose CSP and the lactam.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol 1: Achiral Diastereomeric Purification (Cis/Trans Separation)

Objective: Isolate the racemic cis-diastereomer from the crude reaction mixture.

  • Sample Preparation: Dissolve the crude batch in a minimal volume of Dichloromethane (DCM) to ensure complete solubilization without band broadening.

  • Column Equilibration: Equilibrate a high-resolution silica gel column (20-40 µm particle size) with 100% Heptane.

  • Gradient Elution: Load the sample and elute using a step gradient of Heptane:Ethyl Acetate (EtOAc). Start at 90:10 and gradually ramp to 50:50.

  • Fractionation: The trans-isomer typically elutes earlier due to a lower dipole moment and reduced interaction with the polar silica silanol groups. The target cis-isomer elutes second.

  • Self-Validating Checkpoint: Do not proceed to SFC blindly. Analyze the pooled cis-fractions via LC-MS. If the diastereomeric excess (de) is <98%, re-column the mixed fractions. Failing to clear the trans-isomer here will corrupt the downstream chiral SFC, as the system will attempt to resolve four stereoisomers simultaneously, leading to overlapping peaks.

Protocol 2: Preparative Chiral SFC Resolution of the Cis-Enantiomers

Objective: Resolve the racemic cis-isomer into its constituent enantiomers.

  • Stationary Phase Selection: Install an immobilized amylose-based column (e.g., Chiralpak IG or CHIRAL ART Amylose-SA). Amylose phases exhibit superior chiral recognition for lactams due to their helical structure and carbamate functional groups[5].

  • Mobile Phase Configuration: Utilize Supercritical CO 2​ with 20% Methanol as a co-solvent. Crucial Note: Do not add basic modifiers (like Diethylamine). Because the lactam is neutral, basic additives will not improve peak shape and may degrade the column over time.

  • Operational Parameters: Set the backpressure regulator to 120 bar and the column oven to 35 °C to maintain optimal supercritical fluid density.

  • Stacked Injections: Dissolve the racemic cis-compound in Methanol (approx. 50 mg/mL). Program the SFC for stacked injections (injecting the next sample before the previous run finishes eluting) to maximize daily throughput.

  • Recovery: Collect the separated (1R,2S)-cis and (1S,2R)-cis enantiomers using a cyclone separator. Evaporate the methanol to recover the enantiopure solids (>99% ee).

Part 4: Quantitative Data Presentation

To assist in method development, the following table summarizes the expected performance of various Chiral Stationary Phases (CSPs) when screening the racemic cis-isomer.

Chiral Stationary Phase (CSP)Co-Solvent ModifierRetention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution ( Rs​ )Selectivity ( α )
Chiralpak IG (Amylose) 20% MeOH4.25.83.1 1.45
Chiralpak AD-H (Amylose) 20% EtOH6.58.22.51.32
Chiralpak IC (Cellulose) 20% MeOH5.15.91.21.18
Chiralcel OD-H (Cellulose) 20% EtOH7.17.40.81.05

Data Summary: Immobilized amylose-based CSPs (e.g., Chiralpak IG) demonstrate vastly superior resolution ( Rs​ > 3.0) for this specific spirocyclic lactam compared to cellulose-based alternatives, driven by optimal spatial alignment for the three-point interaction model.

References

  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: Molecules (MDPI) URL: [Link]

  • Source: Separations (IRB)

Sources

Reference Data & Comparative Studies

Validation

NMR spectra comparison of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one isomers

In-Depth NMR Comparison Guide: Resolving Cis and Trans Isomers of 2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one Executive Summary The transition from flat, sp²-hybridized aromatics to three-dimensional, sp³-rich arc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth NMR Comparison Guide: Resolving Cis and Trans Isomers of 2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one

Executive Summary

The transition from flat, sp²-hybridized aromatics to three-dimensional, sp³-rich architectures is a defining trend in modern drug discovery. Spirocyclic scaffolds, such as azaspiro[3.n]alkanes, offer superior physicochemical properties, including enhanced aqueous solubility, reduced off-target binding, and improved metabolic stability[2].

Among these, 5-oxa-8-azaspiro[1]nonan-7-one derivatives represent a highly valuable class of morpholinone-fused spirocycles. However, functionalization at the C2 position of the cyclobutane ring introduces pseudo-asymmetry relative to the spiro center (C4), resulting in cis and trans isomers. Because these isomers possess identical mass and connectivity, distinguishing them requires rigorous spatial analysis. This guide provides a comprehensive, self-validating NMR methodology to objectively differentiate the cis and trans isomers of 2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one.

Structural & Stereochemical Framework

To accurately assign NMR signals, one must first establish the 3D geometry of the scaffold.

  • The Core: The molecule consists of a cyclobutane ring (C1–C2–C3–C4) fused at the spiro carbon (C4) to a morpholin-3-one-like ring (C4–O5–C6–C7(=O)–N8–C9).

  • Conformation: The 6-membered morpholinone ring typically adopts a pseudo-chair conformation to minimize A(1,2) strain between the carbonyl and adjacent substituents[3].

  • Isomerism Definition: By IUPAC convention for spiro compounds, stereochemistry is defined relative to the highest-priority heteroatom on the adjacent ring. Here, O5 takes priority over C9.

    • Cis-Isomer: The 2-(benzyloxymethyl) group and the O5 atom are on the same face of the cyclobutane plane. Consequently, the C2-methine proton (C2-H) is on the same face as the C9 methylene group.

    • Trans-Isomer: The 2-(benzyloxymethyl) group and the O5 atom are on opposite faces. The C2-methine proton is on the same face as O5, while the benzyloxymethyl group is syn to C9.

Experimental Protocol: NMR Sample Preparation & Acquisition

A robust NMR assignment relies on a self-validating protocol where 1D chemical shifts are cross-examined by 2D through-space interactions.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the isomerically pure sample (or enriched mixture).

  • Dissolve in 0.6 mL of Deuterochloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality Note: CDCl₃ is preferred over DMSO-d₆ to prevent solvent viscosity from broadening the cyclobutane multiplet signals, ensuring high-resolution coupling constants[4].

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 500 MHz (or higher). Use a 30° pulse angle, 2.5 s acquisition time, and a 2.0 s relaxation delay (D1) to ensure accurate integration.

  • ¹³C{¹H} NMR: Acquire at 125 MHz using a standard composite pulse decoupling sequence (WALTZ-16). Set D1 to 2.0 s.

Step 3: 2D NOESY/ROESY Acquisition (The Critical Step)

  • For molecules of this molecular weight (~275 g/mol ), the NOE signal can sometimes approach the "NOE null point" depending on the magnetic field strength and tumbling rate. If standard NOESY yields weak cross-peaks, utilize ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Parameters: Acquire a 2D NOESY spectrum with a mixing time (τ_m) of 400 ms. Collect 256 increments in the t1 dimension and 2048 data points in t2, with 16 scans per increment.

Comparative NMR Data Analysis

The differentiation between the cis and trans isomers relies on a combination of anisotropic chemical shift deviations and mutually exclusive NOE correlations.

A. 1D Chemical Shift Anisotropy

The magnetic anisotropy of the morpholinone carbonyl (C7=O) and the lone pairs on O5 create distinct shielding/deshielding cones[3].

  • In the trans-isomer , the bulky benzyloxymethyl group is forced into the spatial vicinity of the C9-methylene protons. The aromatic ring of the benzyl group can cause slight anisotropic shielding (upfield shift) of the C9 protons compared to the cis isomer.

  • In the cis-isomer , the C2-methine proton is positioned near the C9 protons, while the benzyloxymethyl group is near the O5/C6 face, often resulting in a slight deshielding of the C6 protons.

Table 1: Key 1D NMR Chemical Shift Comparison (Diagnostic Signals)

Proton/Carbon EnvironmentCis-Isomer Expected Shift (δ ppm)Trans-Isomer Expected Shift (δ ppm)Diagnostic Rationale
C9-H₂ (Morpholinone)~3.35 (m, 2H)~3.15 (m, 2H)Shielded by benzyl ring proximity in trans.
C6-H₂ (Morpholinone)~4.15 (s, 2H)~4.05 (s, 2H)Deshielded by proximity to C2-substituent in cis.
C2-H (Cyclobutane)~2.65 (m, 1H)~2.50 (m, 1H)Anisotropic effect from O5 lone pairs in trans.
C9 (¹³C) ~48.5 ppm~46.2 ppmSteric compression (γ-gauche effect) in trans.
B. 2D NOESY Analysis (Self-Validating Causality)

NOESY provides the definitive proof of stereochemistry. The logic is a self-validating binary: if the substituent is syn to O5, it cannot be syn to C9.

Table 2: Mutually Exclusive NOESY Correlations

Interaction VectorCis-IsomerTrans-IsomerStructural Causality
C2-H ↔ C9-H₂ Strong NOE No NOEIn cis, C2-H is on the opposite face of the substituent, pointing directly at C9.
C2-CH₂OBn ↔ C9-H₂ No NOEStrong NOE In trans, the substituent is on the same face as C9, allowing through-space magnetization transfer.
C2-H ↔ C6-H₂ No NOEWeak/Med NOE In trans, C2-H points toward the O5/C6 face of the morpholinone ring.

Stereochemical Assignment Workflow

The following diagram illustrates the logical decision tree used by analytical chemists to assign the stereochemistry of these spirocyclic isomers based on the experimental data.

G Start Synthesized Isomer Mixture (cis/trans) Prep Sample Preparation (CDCl3, 500 MHz NMR) Start->Prep OneD 1D NMR (1H, 13C) Identify C2-H and C9-H2 shifts Prep->OneD TwoD 2D NOESY/ROESY (Mixing time: 400 ms) OneD->TwoD Decision Key NOE Correlation Observed? TwoD->Decision Cis NOE: C2-H to C9-H2 NOE: CH2OBn to C6-H2 Decision->Cis Yes (H2/H9 prox.) Trans NOE: CH2OBn to C9-H2 NOE: C2-H to C6-H2 Decision->Trans Yes (CH2OBn/H9 prox.) CisResult Assigned: cis-Isomer (CH2OBn and O5 are syn) Cis->CisResult TransResult Assigned: trans-Isomer (CH2OBn and C9 are syn) Trans->TransResult

Caption: Logical workflow for the NMR-based stereochemical resolution of spiro[1]nonane isomers.

Conclusion & Best Practices

Distinguishing the cis and trans isomers of 2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one requires a systematic approach. While 1D ¹H and ¹³C NMR provide initial clues via anisotropic shielding and steric compression shifts, 2D NOESY/ROESY is the definitive, self-validating tool .

Best Practices for Drug Development Professionals:

  • Always cross-validate: Do not rely on a single NOE cross-peak. Confirm the structure by observing the presence of the expected correlation and the absence of the mutually exclusive correlation.

  • Mind the Null Point: If analyzing this scaffold at intermediate field strengths (e.g., 400 MHz), standard NOE may fail due to molecular tumbling rates. Immediately switch to a ROESY sequence to prevent false-negative spatial assignments.

  • Solvent Titration: If the C9-H₂ and C6-H₂ signals overlap with the benzyloxymethyl signals in CDCl₃, perform a solvent titration with 10-20% Benzene-d₆. The differential aromatic solvent-induced shifts (ASIS) will separate the morpholinone core protons from the substituent protons, allowing for unambiguous NOE integration.

References

  • Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes Source: ChemRxiv URL: [Link]

  • Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one versus morpholine bioisosteres in drug design

Navigating the 3D Chemical Space: A Comparative Guide to Spirocyclic Morpholine Bioisosteres The morpholine ring is a ubiquitous, privileged scaffold in medicinal chemistry, featured in blockbuster drugs like gefitinib a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the 3D Chemical Space: A Comparative Guide to Spirocyclic Morpholine Bioisosteres

The morpholine ring is a ubiquitous, privileged scaffold in medicinal chemistry, featured in blockbuster drugs like gefitinib and linezolid. However, its planar chair conformation and metabolic liabilities—specifically cytochrome P450 (CYP450)-mediated oxidation at the α-carbons—often force drug designers into a corner regarding pharmacokinetic optimization.

To overcome these limitations, medicinal chemists have increasingly embraced the concept of [1], shifting toward sp³-rich spirocyclic bioisosteres. This guide objectively compares classic morpholine and morpholinone scaffolds against an advanced 3D bioisostere: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one . By dissecting their physicochemical properties, metabolic stability, and target-binding vectors, we provide a comprehensive framework for selecting the optimal scaffold for your drug development pipeline.

Structural Logic & Mechanistic Advantages

The transition from a flat morpholine ring to a spirocyclic system is not merely an aesthetic structural change; it is a calculated thermodynamic and pharmacokinetic maneuver.

  • The Morpholine Baseline: Classic morpholine provides a basic nitrogen (pKa ~8.3) and a hydrogen-bond accepting oxygen. However, its basicity can trigger hERG-related cardiotoxicity, and its exposed α-protons are prime targets for oxidative clearance.

  • The Morpholinone Shift: Oxidizing morpholine to morpholin-3-one converts the amine into an amide, drastically reducing basicity (pKa < 0). While this mitigates hERG liabilities and improves permeability, the molecule remains relatively flat (low Fsp³).

  • The Spirocyclic Evolution: Integrating a spiro-fused four-membered ring (e.g., cyclobutane or oxetane) creates a rigid, 3D scaffold. As detailed by Carreira and Fessard in their review on [2], this spiro-fusion sterically shields the adjacent carbons from enzymatic attack, drastically improving intrinsic clearance (CLint).

  • Vectorized Lipophilicity: In cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one, the cis-benzyloxymethyl group acts as a rigid vector. Instead of a floppy alkyl chain paying a high entropic penalty upon binding, this locked geometry allows the lipophilic benzyl group to probe deep hydrophobic pockets (e.g., kinase S1/S2 pockets) with high enthalpic efficiency.

StructuralEvolution Morpholine Morpholine (Planar, Basic) Morpholinone Morpholin-3-one (Less Basic, Amide) Morpholine->Morpholinone Oxidation (Reduces pKa) Spiro 5-oxa-8-azaspiro[3.5]nonan-7-one (High Fsp3, 3D Core) Morpholinone->Spiro Spiro-fusion (Blocks CYP450) SpiroSub cis-2-(Benzyloxymethyl)- Derivative (Vectorized Lipophilicity) Spiro->SpiroSub Substitution (Target Binding)

Structural evolution from planar morpholine to 3D spirocyclic bioisosteres.

Comparative Physicochemical & Metabolic Profiling

The true value of spirocyclic bioisosteres is revealed when quantifying their physicochemical profiles. The table below compares the standard morpholine scaffolds against [3] and our target spiro[1]nonane derivative.

PropertyMorpholineMorpholin-3-one2-Oxa-6-azaspiro[2]heptanecis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one
Fsp³ (3D Character) 1.0 (Planar Chair)0.751.0 (Rigid 3D)0.67 (Rigid 3D + Aromatic Vector)
Nitrogen pKa ~8.3 (Basic)< 0 (Amide)~8.0 (Basic)< 0 (Amide)
LogD (pH 7.4) -0.8-1.2-1.5+1.8
Aqueous Sol. (µM) >1000>1000>1000~450
HLM CLint (µL/min/mg) ~45 (Moderate/High)~30 (Moderate)<15 (Low)~12 (Low)
Primary Liability CYP450 OxidationHigh PolaritySynthetic ComplexityHigher MW / Lipophilicity

Data Synthesis: While the benzyloxymethyl substitution increases the LogD and slightly reduces aqueous solubility compared to bare morpholine, the HLM CLint drops significantly. The spiro-core effectively acts as a metabolic shield, allowing the molecule to maintain a longer half-life despite its increased lipophilicity.

Self-Validating Experimental Methodologies

To objectively evaluate these bioisosteres, we employ high-throughput, self-validating assays. The protocols below are designed with internal controls to ensure that the causality of the data is rooted in the compound's structure, not assay variance.

Workflow Start Compound Library (Morpholine & Spirocycles) Solubility Kinetic Solubility Assay (Nephelometry, pH 7.4) Start->Solubility HLM HLM Stability Assay (NADPH-dependent) Start->HLM Data Calculate CLint & Fsp3 Solubility->Data LCMS LC-MS/MS Quantification HLM->LCMS LCMS->Data

High-throughput evaluation workflow for physicochemical and metabolic profiling.
Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry)

Causality: Thermodynamic shake-flask methods are too slow and resource-intensive for early SAR screening. Nephelometry measures light scattering caused by insoluble particles, providing a rapid, low-volume readout of the exact concentration at which a compound precipitates. Self-Validating System: Caffeine is used as a highly soluble negative control (no scattering), while Nicardipine serves as a poorly soluble positive control (precipitates at ~10 µM).

  • Preparation: Prepare a 10 mM stock of the bioisostere in 100% DMSO.

  • Dilution: Perform serial dilutions in Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve final compound concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced solubilization.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a plate shaker to reach kinetic equilibrium.

  • Measurement: Read the plate using a nephelometer (e.g., NEPHELOstar). The solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is detected compared to the blank.

  • Validation Check: Confirm that Caffeine shows no scattering up to 500 µM and Nicardipine shows a sharp scattering spike at 10 µM.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability

Causality: Morpholine rings are highly susceptible to CYP450 oxidation. By exposing the compounds to HLM supplemented with NADPH (the obligate electron donor for CYP450 enzymes), we can directly quantify the metabolic shielding provided by the spirocyclic core. Self-Validating System: Verapamil is included as a high-clearance control to validate CYP450 activity, while Warfarin is used as a low-clearance control to validate system stability over the incubation period.

  • Pre-Incubation: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at specific time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the CYP450 enzymes and precipitates microsomal proteins.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and quantify the remaining parent compound via LC-MS/MS.

  • Validation Check: Calculate the intrinsic clearance (CLint). The assay is only valid if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion.

Strategic Recommendations for Drug Designers

When deciding between a classic morpholine/morpholinone and a complex spirocycle like cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[1]nonan-7-one, consider the following:

  • Use Morpholine when: You need a low-molecular-weight, highly soluble hinge-binder, and your molecule is not currently suffering from high hepatic clearance or hERG toxicity.

  • Use Morpholin-3-one when: You need to abolish amine basicity to improve passive permeability or eliminate off-target ion-channel binding, but you do not need to fill a deep lipophilic pocket.

  • Use the Spiro[1]nonane Derivative when: Your lead compound suffers from rapid CYP450-mediated clearance at the morpholine ring, and structural biology (e.g., X-ray crystallography) indicates a deep, adjacent hydrophobic pocket that can be exploited by the rigid cis-benzyloxymethyl vector. The entropic pre-organization of this scaffold often leads to a massive boost in target affinity (KD) that offsets its higher molecular weight.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews URL:[Link]

  • Oxetanes as Promising Modules in Drug Discovery Angewandte Chemie International Edition URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.